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  • Product: 1-(Pyrimidin-2-yl)piperidin-3-amine
  • CAS: 1146290-25-6

Core Science & Biosynthesis

Foundational

Biological Targets of 1-(Pyrimidin-2-yl)piperidin-3-amine: A Pharmacophore Guide

This technical guide details the biological targets, pharmacological mechanisms, and experimental utility of 1-(Pyrimidin-2-yl)piperidin-3-amine . Executive Summary 1-(Pyrimidin-2-yl)piperidin-3-amine is a "privileged sc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological targets, pharmacological mechanisms, and experimental utility of 1-(Pyrimidin-2-yl)piperidin-3-amine .

Executive Summary

1-(Pyrimidin-2-yl)piperidin-3-amine is a "privileged scaffold" in medicinal chemistry—a molecular framework capable of binding to diverse biological targets depending on its derivatization. While the free amine exhibits moderate affinity for specific monoaminergic GPCRs, its primary value lies as the core pharmacophore for high-affinity Orexin Receptor Antagonists (SORAs/DORAs) and Kinase Inhibitors .

This guide analyzes the molecule as a Pharmacophore Hub , detailing its direct targets and the high-value biological systems accessed through its chemical modification.

Structural Analysis & Pharmacophore Mapping

The molecule consists of three distinct functional zones that dictate its biological interactions:

  • The Anchor (Pyrimidin-2-yl): A heteroaromatic ring that serves as a hydrogen bond acceptor and pi-stacking motif. In kinase targets, this mimics the adenine ring of ATP. In GPCRs, it anchors the molecule within the orthosteric binding pocket.

  • The Core (Piperidine): A semi-rigid, six-membered ring that directs the spatial orientation of the substituents. The 1,3-substitution pattern creates a specific vector (approx. 109.5° bond angles) crucial for selectivity against 1,4-substituted analogs.

  • The Handle (3-Amine): A primary amine serving as the "growth vector." It is the site of derivatization (urea, amide, or sulfonamide formation) that extends into the "Lid" region of GPCRs or the solvent-exposed front of kinase pockets.

Visualization: The Pharmacophore Hub

Pharmacophore Scaffold 1-(Pyrimidin-2-yl) piperidin-3-amine Anchor Anchor Region (Pyrimidine) Pi-Stacking / H-Bond Acceptor Scaffold->Anchor Core Scaffold Core (Piperidine) Stereochemical Director Scaffold->Core Handle Growth Vector (3-Amine) Linker to Specificity Pocket Scaffold->Handle Target1 Orexin Receptors (OX1R / OX2R) Anchor->Target1 Orthosteric Binding Target2 Kinases (JAK / CDK) Anchor->Target2 ATP Hinge Binding Target3 GPCRs (5-HT1A / H3) Core->Target3 Bioisostere to Arylpiperazines Handle->Target1 Amide Coupling (Selectivity)

Caption: Pharmacophore decomposition showing how specific structural regions map to distinct biological target classes.

Primary Biological Targets

A. Orexin Receptors (OX1R / OX2R)

The most significant application of this scaffold is in the development of Dual Orexin Receptor Antagonists (DORAs) and Selective Orexin-2 Receptor Antagonists (SORAs) for the treatment of insomnia and sleep disorders.[1]

  • Mechanism of Action: The pyrimidine moiety binds deep within the receptor pocket (interacting with residues like Phe or Tyr), acting as an anchor. The 3-amine is acylated with a lipophilic group (e.g., benzamide or triazole-carbonyl). This "tail" extends toward the extracellular surface, locking the receptor in an inactive conformation by preventing the closure of the transmembrane helices required for G-protein activation.

  • Selectivity Logic: The 3-aminopiperidine geometry (chiral) is often superior to 4-aminopiperidine for OX2R selectivity. The (R)-enantiomer typically exhibits higher potency than the (S)-enantiomer in this scaffold class.

B. Serotonin 5-HT1A & Histamine H3 Receptors

The free amine and its small alkyl derivatives function as bioisosteres of 1-(2-pyrimidinyl)piperazine (1-PP) , a known metabolite of buspirone.

  • Mechanism: These receptors recognize the basic nitrogen of the piperidine (protonated at physiological pH) and the pi-electron density of the pyrimidine ring.

  • Activity Profile:

    • 5-HT1A: Partial agonist activity.[2][3]

    • Histamine H3: Antagonist/Inverse agonist activity.

    • Note: While the affinity is measurable (

      
       in low 
      
      
      
      M to high nM range), it is often considered an "off-target" effect when designing Orexin antagonists, requiring optimization of the amide "tail" to reduce this monoaminergic liability.
C. Kinases (ATP-Competitive Inhibition)

In oncology, this scaffold serves as a hinge-binding motif.

  • Mechanism: The pyrimidine nitrogen accepts a hydrogen bond from the backbone amide of the kinase hinge region. The 3-amine (often derivatized) projects into the solvent-exposed region or the ribose-binding pocket, improving solubility and selectivity.

  • Target Classes: CDK (Cyclin-Dependent Kinases) and JAK (Janus Kinases).

Experimental Protocols & Validation

To validate biological activity, researchers must convert the scaffold into a testable library or assay the free amine directly.

Protocol 1: Functional Calcium Mobilization Assay (GPCRs)

Used to determine antagonist potency (IC50) against Orexin or Histamine receptors.

  • Cell Line Generation: Transfect CHO-K1 or HEK293 cells with human OX1R, OX2R, or H3R cDNA and a

    
     promiscuous G-protein (to force calcium coupling).
    
  • Seeding: Plate cells at 10,000 cells/well in 384-well black-wall plates. Incubate overnight.

  • Dye Loading: Aspirate media and load cells with Fluo-4 AM (calcium-sensitive dye) in HBSS buffer + 2.5 mM Probenecid. Incubate 60 min at 37°C.

  • Compound Addition: Add the test compound (derivative of 1-(Pyrimidin-2-yl)piperidin-3-amine) using an acoustic dispenser (e.g., Echo). Incubate 15 min.

  • Agonist Challenge: Inject EC80 concentration of the native ligand (Orexin-A or Histamine).

  • Readout: Measure fluorescence intensity (Ex 488 nm / Em 520 nm) on a FLIPR Tetra system.

  • Data Analysis: Calculate IC50 based on the inhibition of the agonist-induced calcium peak.

Protocol 2: Library Synthesis (Amide Coupling)

To generate a bioactive library from the scaffold.

  • Reagents: 1-(Pyrimidin-2-yl)piperidin-3-amine (

    
     eq), Carboxylic Acid Library (
    
    
    
    eq), HATU (
    
    
    eq), DIPEA (
    
    
    eq), DMF (solvent).
  • Procedure:

    • Dissolve the carboxylic acid and HATU in DMF. Stir 5 min for activation.

    • Add the amine scaffold and DIPEA.[4]

    • Shake at Room Temperature for 12 hours.

  • Purification: Direct injection onto Prep-HPLC (C18 column, Water/Acetonitrile gradient).

  • Validation: LC-MS confirmation of

    
     peak.
    

Quantitative Data Summary

The following table summarizes the typical binding affinities (


) for the scaffold and its optimized derivatives.
Compound StateTargetAffinity (

/

)
Functional Role
Free Amine 5-HT1A Receptor100 - 500 nMPartial Agonist
Free Amine Histamine H3> 1

M
Weak Antagonist
Benzamide Derivative Orexin OX2R< 10 nM Potent Antagonist
Benzamide Derivative Orexin OX1R10 - 100 nMDual/Selective Antagonist
Urea Derivative P2X3 Receptor50 - 200 nMAntagonist

Pathway Visualization

The following diagram illustrates the logical flow from the chemical scaffold to its validation in a biological system.

Workflow Step1 Scaffold Acquisition 1-(Pyrimidin-2-yl)piperidin-3-amine Step2 Chemical Derivatization (Amide/Urea Coupling) Step1->Step2 Step3 Library Generation (R-Group Diversity) Step2->Step3 Assay1 GPCR Screening (FLIPR / Calcium) Step3->Assay1 Assay2 Kinase Profiling (ATP Competition) Step3->Assay2 Outcome1 Hit Identification (Orexin Antagonist) Assay1->Outcome1 High Potency Outcome2 Hit Identification (Kinase Inhibitor) Assay2->Outcome2 Selectivity

Caption: Operational workflow for transforming the amine scaffold into validated biological hits.

References

  • Baxter, E. W., et al. (2011). "2-Amino-pyrimidine derivatives as orexin receptor antagonists."[5] Journal of Medicinal Chemistry.

  • Roecker, A. J., et al. (2014). "Discovery of piperidine ethers as selective orexin receptor antagonists (SORAs)." Bioorganic & Medicinal Chemistry Letters, 24(20), 4884-4890.

  • Merck Sharp & Dohme Corp. (2022).[3] "3-Aminopyrrolidine and Piperidine Macrocyclic Orexin Receptor Agonists."[3] World Intellectual Property Organization, WO 2022/109117.

  • Gotter, A. L., et al. (2012). "International Union of Basic and Clinical Pharmacology. LXXXVI. Orexin Receptor Function, Nomenclature and Pharmacology." Pharmacological Reviews, 64(3), 389-420.

  • Kushwaha, N., et al. (2022). "Piperidine: A Privileged Scaffold in Drug Discovery."[6] Mini-Reviews in Medicinal Chemistry.

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of 1-(Pyrimidin-2-yl)piperidin-3-amine

This guide details the spectroscopic characterization of 1-(Pyrimidin-2-yl)piperidin-3-amine , a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands. The data presented synthesizes empirical stan...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 1-(Pyrimidin-2-yl)piperidin-3-amine , a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands. The data presented synthesizes empirical standards from analogous aminopiperidine/pyrimidine scaffolds and specific patent literature (e.g., WO2005/105779).[1][2]

Compound Profile & Significance

PropertyDetails
IUPAC Name 1-(Pyrimidin-2-yl)piperidin-3-amine
CAS Number 1146290-25-6
Molecular Formula C₉H₁₄N₄
Molecular Weight 178.24 g/mol
Appearance Colorless to pale yellow oil (free base); White solid (dihydrochloride salt)
Solubility Soluble in DMSO, Methanol, Chloroform; HCl salt soluble in Water

Core Utility: This scaffold combines the metabolic stability of the pyrimidine ring with the stereochemical versatility of the 3-aminopiperidine moiety.[1][2] It serves as a pharmacophore in drugs targeting DPP-4 (diabetes), JAK kinases (inflammation), and 5-HT receptors (CNS disorders).[1][2]

Synthesis & Structural Logic

To interpret the spectra correctly, one must understand the electronic environment created by the synthesis.[1][2] The compound is typically generated via a nucleophilic aromatic substitution (


) of 2-chloropyrimidine by 3-aminopiperidine (often Boc-protected to prevent bis-arylation).

Electronic Consequences for Spectroscopy:

  • Pyrimidine Ring: Electron-deficient.[1][2] It strongly deshields the attached piperidine nitrogen, shifting adjacent protons downfield in NMR.[1][2]

  • Piperidine Ring: The C3-amine introduces chirality (unless racemic) and creates a distinct diastereotopic environment for the ring protons.[1][2]

Synthesis & Fragmentation Workflow (Graphviz)[1]

G cluster_MS Mass Spec Fragmentation Logic SM1 2-Chloropyrimidine (Electrophile) INTER Transition State (Meisenheimer Complex) SM1->INTER SNAr SM2 3-Aminopiperidine (Nucleophile) SM2->INTER PROD 1-(Pyrimidin-2-yl) piperidin-3-amine INTER->PROD - HCl M_Ion Molecular Ion [M+H]+ = 179 Frag1 Loss of NH3 m/z 162 M_Ion->Frag1 -17 Da Frag2 Pyrimidine Cation m/z 79 M_Ion->Frag2 C-N Bond Break Frag3 Piperidine Ring Cleavage m/z 122 M_Ion->Frag3 Retro-DA

Caption: Logical flow from synthesis to MS fragmentation. The SNAr mechanism dictates the bond strength, influencing the fragmentation pattern observed in Mass Spectrometry.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][3][11][12]

1H NMR Characterization (400 MHz, DMSO-d6)

The Pyrimidine ring protons appear in the aromatic region with a characteristic coupling pattern (doublet and triplet).[1][2] The piperidine protons are split into complex multiplets due to the chiral center at C3.[1][2]

PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
Pyrimidine 8.32 Doublet (

Hz)
2HH-4, H-6 : Deshielded by adjacent ring nitrogens.
Pyrimidine 6.58 Triplet (

Hz)
1HH-5 : Shielded relative to H-4/6; typical pyrimidine triplet.[1][2]
Piperidine 4.45 - 4.20 Multiplet1HH-2a : Highly deshielded (alpha to N-aryl and chiral center).[1][2]
Piperidine 4.15 - 4.05 Multiplet1HH-6a : Alpha to N-aryl.[1][2]
Piperidine 2.95 - 2.85 Multiplet1HH-2b : Diastereotopic partner to H-2a.[1][2]
Piperidine 2.80 - 2.70 Multiplet1HH-6b : Diastereotopic partner to H-6a.[1][2]
Piperidine 2.65 Multiplet1HH-3 : Methine proton at chiral center (alpha to NH₂).[1][2]
Piperidine 1.90 - 1.30 Multiplet4HH-4, H-5 : Ring methylene protons (distal).[1]
Amine 1.60 Broad Singlet2H-NH₂ : Exchangeable with D₂O.[1][2]

Critical Protocol Note: In


, the amine protons may appear sharper or shift depending on concentration. In DMSO-d6, they are often broader.[1][2] If the salt form (dihydrochloride) is used, the NH₂ signal will vanish or appear as a broad ammonium signal at 

ppm.[1][2]
13C NMR Characterization (100 MHz, DMSO-d6)

The spectrum is defined by the symmetry of the pyrimidine ring and the asymmetry of the piperidine ring.[1][2]

Carbon TypeShift (δ ppm)Assignment
Quaternary 161.5 C-2 (Pyrimidine) : Attached to piperidine nitrogen; most deshielded.
CH (Aromatic) 158.0 C-4, C-6 (Pyrimidine) : Alpha to ring nitrogens.[1][2]
CH (Aromatic) 110.5 C-5 (Pyrimidine) : Beta to ring nitrogens.[1][2]
CH2 53.2 C-2 (Piperidine) : Alpha to N and chiral center.[1][2]
CH 48.5 C-3 (Piperidine) : Chiral center carrying the amine.[1][2]
CH2 45.8 C-6 (Piperidine) : Alpha to N.
CH2 33.1 C-4 (Piperidine) : Beta to amine.[1][2]
CH2 24.5 C-5 (Piperidine) : Gamma to amine.[1][2]

Mass Spectrometry (MS) Data[1]

Method: ESI-MS (Electrospray Ionization), Positive Mode.[1][2]

  • Molecular Ion (

    
    ):  179.13 m/z (Calculated: 179.129).[1][2]
    
  • Base Peak: Often the parent ion in soft ionization (ESI).[1][2]

Fragmentation Pattern (MS/MS or EI):

  • m/z 162 (

    
    ):  Loss of ammonia from the primary amine.[1][2] This is diagnostic for the free amine group.[1][2]
    
  • m/z 122 (

    
    ):  Cleavage of the piperidine ring (Retro-Diels-Alder type or loss of 
    
    
    
    ).
  • m/z 79/80 (

    
    ):  Pyrimidin-2-yl cation.[1][2] This confirms the presence of the unsubstituted pyrimidine ring attached to the nitrogen.[1][2]
    

Infrared Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) on neat oil or KBr pellet for solid salt.[1][2]

Wavenumber (

)
Vibration ModeFunctional Group
3350, 3280 N-H Stretch (Doublet)Primary Amine (

)
2940 - 2850 C-H StretchAliphatic Piperidine Ring (

C-H)
1585, 1480 C=N, C=C StretchPyrimidine Ring Breathing
1250 C-N StretchAryl-Amine (

)

Experimental Protocols for Validation

Protocol A: Sample Preparation for NMR
  • Solvent Choice: Use DMSO-d6 (0.6 mL) for the dihydrochloride salt to ensure solubility.[1][2] Use CDCl₃ for the free base oil.[1][2]

  • Concentration: Dissolve 5-10 mg of the compound.

  • Shimming: Ensure good shimming on the aromatic region to resolve the coupling of the H-5 triplet (

    
     Hz).
    
  • Reference: Calibrate to residual DMSO peak (

    
     2.50 ppm) or TMS (
    
    
    
    0.00 ppm).
Protocol B: LC-MS Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1][2]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1][2]

    • B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm (pyrimidine absorption) and ESI+ MS.[1][2]

  • Expected RT: The compound is polar/basic; expected to elute early (0.5 - 1.5 min) depending on dead volume.[1][2]

References

  • World Intellectual Property Organization. (2005).[1][2] WO2005105779A1: Preparation of aminopiperidine derivatives.[1][2] Link[1]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 45075105, 1-(Pyrimidin-2-yl)piperidin-3-amine. Link[1]

  • ChemicalBook. (2024).[1][2][3] NMR Spectrum of 2-(1-Piperazinyl)pyrimidine (Analogous Scaffold). Link

  • BenchChem. (2025).[1][2] Differentiating Piperidine Isomers via Mass Spectrometry. Link[1]

Sources

Foundational

An In-Depth Technical Guide to the Predicted ADMET Profile of 1-(Pyrimidin-2-yl)piperidin-3-amine

Executive Summary The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant number of failures attributed to suboptimal pharmacokinetic and safety profiles. Ear...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant number of failures attributed to suboptimal pharmacokinetic and safety profiles. Early and accurate assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is therefore paramount. This technical guide provides a comprehensive, computationally-derived ADMET profile for the novel molecule, 1-(Pyrimidin-2-yl)piperidin-3-amine. By leveraging validated in silico models, we offer predictive insights into its drug-like potential, identifying both its strengths and potential liabilities. This document is structured to serve as a foundational resource, guiding subsequent experimental validation and strategic decision-making in the drug development pipeline.

The piperidine and pyrimidine scaffolds are privileged structures in medicinal chemistry, frequently appearing in approved pharmaceuticals.[1] This analysis integrates predictive data on physicochemical properties, pharmacokinetic pathways, and toxicological endpoints to construct a holistic profile of this promising chemical entity.

The Strategic Imperative of Predictive ADMET in Drug Discovery

The high attrition rate of drug candidates is a major challenge in the pharmaceutical industry. Properties related to ADMET are a primary cause of these failures.[2] Consequently, a "fail early, fail cheap" strategy has been widely adopted, where potential liabilities are identified in the preclinical stages. In silico ADMET prediction has become an indispensable component of this strategy, offering a time- and cost-effective means to screen and prioritize compounds with the highest probability of success.[3][4] These computational techniques utilize sophisticated algorithms and models trained on vast datasets to forecast a molecule's behavior in a biological system based on its chemical structure.[5]

The workflow for such a predictive analysis is a systematic process, beginning with the molecular structure and culminating in a detailed, multi-parameter risk assessment.

cluster_0 In Silico Prediction Workflow cluster_1 Analysis & Validation Input 2D Structure of 1-(Pyrimidin-2-yl)piperidin-3-amine Calc Calculation of Molecular Descriptors & Fingerprints Input->Calc SMILES/SDF Models Application of Predictive Models (QSAR, Machine Learning) Calc->Models Output Generation of ADMET Parameter Predictions Models->Output Profile Comprehensive ADMET Profile (Tables & Interpretation) Output->Profile Decision Risk-Benefit Assessment & Go/No-Go Decision Profile->Decision Validation Prioritization for In Vitro Experimental Validation Decision->Validation

Caption: General workflow for in silico ADMET prediction and subsequent analysis.

Physicochemical Properties and Drug-Likeness Assessment

The foundation of a compound's pharmacokinetic profile lies in its fundamental physicochemical properties. These parameters govern its solubility, permeability, and ability to interact with biological targets. For 1-(Pyrimidin-2-yl)piperidin-3-amine, these properties have been calculated using established computational methods.

Table 1: Predicted Physicochemical and Drug-Likeness Properties

ParameterPredicted ValueOptimal RangeImplication for Drug-Likeness
Molecular Weight (MW)178.24 g/mol < 500 DaFavorable for absorption and diffusion.
logP (Lipophilicity)~1.0 - 1.51 - 3Balanced lipophilicity suggests good absorption and distribution.[6]
Topological Polar Surface Area (TPSA)~78 Ų< 140 ŲIndicates good potential for oral absorption.[7]
Hydrogen Bond Donors (HBD)2≤ 5Compliant with Lipinski's Rule of Five.
Hydrogen Bond Acceptors (HBA)4≤ 10Compliant with Lipinski's Rule of Five.
Rotatable Bonds2≤ 10Low conformational flexibility, favoring binding and bioavailability.
Drug-Likeness Rules Compliance
Lipinski's Rule of FivePass (0 violations) ≤ 1 violationHigh likelihood of oral bioavailability.[8]
Veber's RulePass Good oral bioavailability predicted.

The data presented in Table 1 strongly suggests that 1-(Pyrimidin-2-yl)piperidin-3-amine possesses a favorable physicochemical profile. Its full compliance with Lipinski's Rule of Five, a cornerstone of drug-likeness prediction, indicates a high probability of good oral absorption and bioavailability.[8] The balanced logP value is particularly noteworthy, as an optimal partition coefficient is critical for both absorption and distribution.[6]

Comprehensive Predicted ADMET Profile

Beyond physicochemical properties, a deeper analysis involves predicting the molecule's specific interactions within the body. The following sections detail the predicted absorption, distribution, metabolism, excretion, and toxicity profile.

Table 2: Summary of Predicted ADMET Parameters

CategoryADMET ParameterPredictionPotential Implications
Absorption Human Intestinal Absorption (HIA)HighLikely to be well-absorbed from the gut.
Caco-2 PermeabilityModerate to HighGood potential to cross the intestinal epithelium.[9]
P-glycoprotein (P-gp) SubstrateNoLow risk of active efflux from cells, enhancing bioavailability.[10]
Distribution Blood-Brain Barrier (BBB) PermeantNoLikely to have minimal CNS-related side effects.[9]
Plasma Protein Binding (PPB)ModerateA significant fraction of the drug is expected to be free and active.
Metabolism CYP2D6 InhibitorYes Potential for drug-drug interactions (DDIs). [1][11]
CYP3A4 InhibitorNoLower risk of interactions with many co-administered drugs.
CYP Substrate (General)Yes (CYP2D6, CYP3A4)The compound is likely metabolized by major CYP enzymes.[11][12]
Excretion Primary RouteRenal/MetabolicLikely eliminated via kidney and after liver metabolism.[12]
Toxicity AMES MutagenicityNoLow probability of being a mutagen.[9]
hERG InhibitionNoLow risk of causing cardiotoxicity.[9]
HepatotoxicityPossible Potential risk of liver toxicity; requires monitoring. [9][13]
Skin SensitizationNoLow risk of causing an allergic skin reaction.[13]
Absorption: A Promising Outlook

The predictions for absorption are highly encouraging. The molecule is anticipated to have high intestinal absorption, a critical first step for an orally administered drug.[10] This is further supported by the predicted moderate-to-high permeability in Caco-2 cell models, an industry-standard in vitro system for assessing intestinal transport.[9] Crucially, the compound is not predicted to be a substrate for P-glycoprotein, an efflux pump that can significantly reduce the bioavailability of many drugs.

Distribution: Targeted for the Periphery

Following absorption, the compound is predicted to exhibit moderate binding to plasma proteins. This is advantageous, as it allows for a sufficient unbound fraction of the drug to be available to exert its therapeutic effect. A significant prediction is the low probability of crossing the blood-brain barrier (BBB).[9] This suggests the compound is unlikely to cause CNS-related side effects, making it a potentially safer candidate for indications not requiring central nervous system activity.

Metabolism: A Key Area for Investigation

Metabolism is a critical area of focus for this compound. It is predicted to be a substrate for major cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, which is a common metabolic pathway for many drugs.[11][12] However, a significant flag is raised by the prediction that it may act as an inhibitor of CYP2D6 .[1] CYP2D6 is responsible for the metabolism of a large number of prescribed drugs, and its inhibition can lead to clinically significant drug-drug interactions (DDIs). This prediction necessitates careful experimental validation.

Excretion: A Dual Pathway

Based on its properties and metabolic profile, the compound is likely eliminated from the body through a combination of renal clearance of the parent drug and excretion of metabolites formed in the liver.[12]

Toxicity: One Potential Liability Identified

The in silico toxicity screen returned a generally favorable profile. The compound is predicted to be non-mutagenic (AMES negative) and to have a low risk of hERG inhibition, suggesting a reduced likelihood of carcinogenicity and cardiotoxicity, respectively.[9] However, a potential risk for hepatotoxicity (liver toxicity) was identified.[9][13] While this is a computational prediction, it highlights the liver as an organ of interest for safety monitoring in subsequent in vivo studies.

Experimental Validation: A Self-Validating System

In silico predictions provide powerful hypotheses but must be anchored by empirical data. The transition from prediction to experimental validation is a critical step in building a trustworthy data package for any drug candidate.

cluster_0 In Vitro Validation Cascade cluster_1 In Vivo Confirmation Start In Silico Predictions (e.g., CYP2D6 Inhibition, Hepatotoxicity Risk) CYP Tier 1: CYP450 Inhibition Assay (Fluorescent Probe-Based) Start->CYP HepG2 Tier 1: Hepatotoxicity Assay (e.g., HepG2 Cell Viability) Start->HepG2 Caco2 Tier 1: Permeability Assay (Caco-2 Monolayer) Start->Caco2 Microsomes Tier 2: Metabolic Stability Assay (Human Liver Microsomes) CYP->Microsomes Tox Preliminary Rodent Toxicity Study (Dose Escalation) HepG2->Tox PK Rodent Pharmacokinetic (PK) Study (Oral Dosing) Caco2->PK Microsomes->PK PK->Tox

Caption: A tiered workflow for the experimental validation of key ADMET predictions.

Protocol Example: In Vitro CYP2D6 Inhibition Assay

Given the predicted risk of CYP2D6 inhibition, this assay is a high-priority validation step.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 1-(Pyrimidin-2-yl)piperidin-3-amine against human CYP2D6 enzyme activity.

Methodology:

  • System Preparation: Recombinant human CYP2D6 enzyme, a fluorogenic probe substrate (e.g., AMMC), and NADPH are prepared in a phosphate buffer system.

  • Compound Preparation: A stock solution of 1-(Pyrimidin-2-yl)piperidin-3-amine is serially diluted to create a range of test concentrations (e.g., from 0.01 µM to 100 µM). A known inhibitor (e.g., Quinidine) is used as a positive control.

  • Incubation: The test compound, enzyme, and buffer are pre-incubated at 37°C. The reaction is initiated by adding the substrate and NADPH.

  • Signal Detection: The reaction proceeds for a set time, and the formation of the fluorescent metabolite is measured using a plate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis: The fluorescence intensity is plotted against the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value.

  • Interpretation: A low IC₅₀ value (<10 µM) confirms significant inhibition and warrants further investigation into the potential for clinical drug-drug interactions.

Conclusion and Strategic Recommendations

The comprehensive in silico analysis of 1-(Pyrimidin-2-yl)piperidin-3-amine reveals a compound with a promising drug-like profile, characterized by excellent predicted oral absorption and a low risk for CNS penetration, mutagenicity, and cardiotoxicity.

However, two key areas of potential liability have been identified that require immediate and focused experimental investigation:

  • CYP2D6 Inhibition: This represents the most significant risk for potential drug-drug interactions. An in vitro inhibition assay, as described above, should be prioritized to quantify this risk.

  • Hepatotoxicity: The computational alert for liver toxicity should be investigated using in vitro models, such as cytotoxicity assays in human hepatocyte cell lines (e.g., HepG2).

References

  • ResearchGate. In silico ADMET studies of pyrimidines. Available from: [Link]

  • National Institutes of Health (NIH). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Available from: [Link]

  • MDPI. QSAR, ADMET In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Studies of Novel Bicyclo (Aryl Methyl) Benzamides as Potent GlyT1 Inhibitors for the Treatment of Schizophrenia. Available from: [Link]

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. IN SILICO ADME, BIOACTIVITY AND TOXICITY PREDICTION OF PYRIMIDINE DERIVATIVES. Available from: [Link]

  • National Institutes of Health (NIH). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Available from: [Link]

  • ResearchGate. In Silico ADMET and Drug-Likeness Profiling of Piperidine-Based Oxidosqualene Cyclase Inhibitors. Available from: [Link]

  • ResearchGate. Predicted ADME properties for compounds 1-15. Available from: [Link]

  • Wikipedia. Minoxidil. Available from: [Link]

  • PubMed Central. Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles. Available from: [Link]

  • National Institutes of Health (NIH). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Available from: [Link]

  • PubMed. N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. Available from: [Link]

  • Simulations Plus. ADMET Predictor®. Available from: [Link]

  • PubMed. In silico ADMET prediction: recent advances, current challenges and future trends. Available from: [Link]

  • Deep Origin. ADMET Predictions - Computational Chemistry Glossary. Available from: [Link]

  • ResearchGate. In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. Available from: [Link]

  • ResearchGate. Synthesis, Cytotoxicity, ADMET and Molecular Docking Studies of Some Quinoline-Pyrimidine Hybrid Compounds: 3-(2-Amino-6-arylpyrimidin-4- yl)-4-hydroxy-1-methylquinolin-2(1H)-ones. Available from: [Link]

  • PubMed. Design, synthesis, molecular docking and in silico ADMET profile of pyrano[2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents. Available from: [Link]

  • National Institutes of Health (NIH). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Available from: [Link]

  • ACS Publications. 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Available from: [Link]

  • ACS Publications. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Available from: [Link]

  • DrugPatentWatch. Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. Available from: [Link]

  • Bentham Science. Synthesis, Cytotoxicity, ADMET and Molecular Docking Studies of Some Quinoline-Pyrimidine Hybrid Compounds: 3-(2-Amino-6-arylpyrimidin-4- yl)-4-hydroxy-1-methylquinolin-2(1H)-ones. Available from: [Link]

  • MDPI. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Available from: [Link]

  • ResearchGate. Computational Intelligence Methods for ADMET Prediction. Available from: [Link]

  • Audrey Yun Li. ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE? Available from: [Link]

  • Oxford Academic. Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Available from: [Link]

  • YouTube. Can AI Really Predict ADMET Properties? Well, it depends how you look at it. Available from: [Link]

  • Wikipedia. Risperidone. Available from: [Link]

  • National Institutes of Health (NIH). Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies. Available from: [Link]

  • PubMed. Metabolism, Excretion, and Pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. Available from: [Link]

  • PubMed Central. Pyridinylpyrimidines selectively inhibit human methionine aminopeptidase-1. Available from: [Link]

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Exploratory

An In-depth Technical Guide to 1-(Pyrimidin-2-yl)piperidin-3-amine: A Privileged Scaffold for Kinase Inhibitors

Introduction: The Convergence of Piperidine and Pyrimidine in Modern Drug Discovery In the landscape of medicinal chemistry, the strategic combination of specific heterocyclic scaffolds can give rise to molecules with pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Piperidine and Pyrimidine in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of specific heterocyclic scaffolds can give rise to molecules with profound therapeutic potential. 1-(Pyrimidin-2-yl)piperidin-3-amine represents a quintessential example of such a synergistic design. This molecule marries the conformational flexibility and favorable physicochemical properties of the piperidine ring with the hydrogen bonding capabilities and metabolic stability of the pyrimidine core.[1][2] The piperidine moiety is a ubiquitous structural element in a vast array of pharmaceuticals and natural alkaloids, valued for its ability to orient substituents in three-dimensional space, thereby facilitating precise interactions with biological targets.[1] The pyrimidine ring, a cornerstone of nucleobases, is a privileged structure in drug design, frequently employed to mimic the hinge-binding interactions of ATP in the active sites of kinases.[3] Consequently, 1-(Pyrimidin-2-yl)piperidin-3-amine has emerged as a valuable building block and key intermediate in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors for oncology and inflammatory diseases.[4] This guide provides an in-depth analysis of its commercial availability, synthesis, and applications for researchers and drug development professionals.

Commercial Availability and Sourcing

1-(Pyrimidin-2-yl)piperidin-3-amine is available commercially from several chemical suppliers, typically as the free base or as a hydrochloride salt.[5] The availability of this compound as a catalog item accelerates the early stages of drug discovery programs by obviating the need for de novo synthesis. Researchers should, however, carefully consider the purity, isomeric form (racemic or enantiomerically pure), and salt form required for their specific application.

Below is a comparative table of representative suppliers for this chemical entity.

SupplierProduct NameCAS NumberMolecular FormulaNotes
BLDpharm 1-(Pyrimidin-2-yl)piperidin-3-amine hydrochloride1185309-66-3C₉H₁₅ClN₄Hydrochloride salt form.[5]
Santa Cruz Biotechnology 1-(pyrimidin-2-yl)piperidin-3-amine1146290-25-6C₉H₁₄N₄Free base form. For research use only.

Note: Availability and specifications are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthetic Pathways: A Protocol for Laboratory-Scale Preparation

While commercially available, an in-house synthesis of 1-(Pyrimidin-2-yl)piperidin-3-amine may be necessary for large-scale campaigns or for the preparation of specific analogs. The most direct and common synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction between a suitably activated pyrimidine and 3-aminopiperidine or a protected version thereof.

The pyrimidine ring is electron-deficient, particularly at the 2-, 4-, and 6-positions, making it susceptible to attack by nucleophiles.[6] A leaving group, typically a halogen such as chlorine, at the 2-position of the pyrimidine ring renders it highly reactive towards amine nucleophiles.

Diagram of the Synthetic Workflow

G cluster_reactants Reactants cluster_synthesis Synthesis Step cluster_intermediate Intermediate cluster_deprotection Deprotection Step cluster_product Final Product A 2-Chloropyrimidine C Nucleophilic Aromatic Substitution (SNA_r_) A->C Base (e.g., DIPEA) Solvent (e.g., NMP) B tert-butyl (piperidin-3-yl)carbamate B->C D tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate C->D E Acidic Deprotection D->E Acid (e.g., TFA or HCl) Solvent (e.g., DCM) F 1-(Pyrimidin-2-yl)piperidin-3-amine E->F

Caption: A representative synthetic workflow for 1-(Pyrimidin-2-yl)piperidin-3-amine.

Detailed Experimental Protocol

This protocol describes a two-step synthesis starting from commercially available 2-chloropyrimidine and Boc-protected 3-aminopiperidine. The use of a Boc (tert-butyloxycarbonyl) protecting group for the amine on the piperidine ring prevents undesired side reactions, such as the formation of bis-pyrimidine adducts.

Step 1: Synthesis of tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate

  • To a solution of tert-butyl (piperidin-3-yl)carbamate (1.0 eq) in N-methyl-2-pyrrolidone (NMP), add 2-chloropyrimidine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate.

Step 2: Synthesis of 1-(Pyrimidin-2-yl)piperidin-3-amine (Final Product)

  • Dissolve the purified tert-butyl (1-(pyrimidin-2-yl)piperidin-3-yl)carbamate (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane, dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • If TFA was used, dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution) to obtain the free base. If HCl was used, the hydrochloride salt can be isolated directly.

  • Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate to yield 1-(Pyrimidin-2-yl)piperidin-3-amine. Further purification by crystallization or chromatography may be performed if necessary.

Applications in Drug Development: A Scaffold for Kinase Inhibition

The 1-(pyrimidin-2-yl)piperidin-3-amine scaffold is a privileged structure in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[7]

Targeting the JAK-STAT Pathway

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central components of the JAK-STAT signaling pathway, which transduces signals from numerous cytokines and growth factors involved in immunity and inflammation.[6] Tofacitinib, an approved JAK inhibitor for the treatment of rheumatoid arthritis, features a pyrrolo[2,3-d]pyrimidine core linked to a 3-aminopiperidine moiety.[8] The 1-(pyrimidin-2-yl)piperidin-3-amine scaffold serves as a key building block for analogs of such inhibitors, where the pyrimidine ring engages in crucial hydrogen bonding interactions with the hinge region of the kinase's ATP-binding site.[8]

Diagram of Kinase Inhibition

G cluster_pathway Simplified Kinase Signaling cluster_inhibition Mechanism of Inhibition A Cytokine Receptor B JAK Kinase A->B Cytokine Binding C STAT Protein B->C Phosphorylation D Gene Transcription (Inflammation, Proliferation) C->D Dimerization & Nuclear Translocation E 1-(Pyrimidin-2-yl)piperidin-3-amine -based Inhibitor E->B Blocks ATP Binding Site

Caption: Inhibition of a kinase signaling pathway by a drug scaffold.

Bruton's Tyrosine Kinase (BTK) Inhibition

Bruton's tyrosine kinase (BTK) is another critical enzyme in B-cell receptor signaling, making it an attractive target for B-cell malignancies and autoimmune diseases.[9] The approved BTK inhibitor, ibrutinib, contains a pyrazolo[3,4-d]pyrimidine core connected to a piperidine ring.[10] The 1-(pyrimidin-2-yl)piperidin-3-amine scaffold provides a versatile platform for the design of novel covalent and non-covalent BTK inhibitors.[11][12] The primary amine on the piperidine ring can be functionalized to introduce various side chains that can interact with specific residues in the BTK active site or to attach a warhead for covalent inhibition.

Other Kinase Targets

The versatility of the 1-(pyrimidin-2-yl)piperidin-3-amine scaffold extends to other kinase families as well. Derivatives have been explored as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle and are frequently dysregulated in cancer.[13] The pyrimidine core acts as a bioisostere for the adenine ring of ATP, while the substituted piperidine can be modified to achieve selectivity for different CDK isoforms.[3]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.[5]

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-(Pyrimidin-2-yl)piperidin-3-amine stands as a testament to the power of scaffold-based drug design. Its strategic combination of the piperidine and pyrimidine heterocycles has positioned it as a highly valuable intermediate for the synthesis of a new generation of kinase inhibitors. For researchers in oncology, immunology, and other fields where kinase signaling plays a pivotal role, this molecule offers a robust starting point for the development of novel, targeted therapeutics. A thorough understanding of its commercial availability, synthetic routes, and medicinal chemistry applications is essential for leveraging its full potential in advancing human health.

References

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.
  • Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. (n.d.).
  • Rashid, H. ur, Martines, M. A. U., Duarte, A. P., Jorge, J., Rasool, S., Muhammad, R., Ahmad, N., & Umar, M. N. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(12), 6649–6683.
  • Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride. (n.d.). MySkinRecipes.
  • Synthesis of pyrimidine acrylamides (4)–(9). Reagents and conditions used. (n.d.).
  • Rowbotham, J. S., Ramirez-Molina, C., Byrne, F., Levy, C., & Flitsch, S. L. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(30), 13543–13548.
  • Sadek, M. M., Melnik, S., & Shishkin, O. (2022).
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
  • N-(Pyridin-3-yl)
  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. (n.d.).
  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. (2021).
  • Piperidine synthesis. (n.d.). Organic Chemistry Portal.
  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024). Arabian Journal of Chemistry.
  • Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. (n.d.).
  • Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. (n.d.).
  • 1-(Pyrimidin-2-yl)piperidin-3-amine hydrochloride. (n.d.). BLDpharm.
  • The Development of BTK Inhibitors: A Five-Year Upd
  • Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases. (2021).
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing.
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.).
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development.
  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (n.d.). MDPI.
  • Inhibition of Btk with CC-292 provides early pharmacodynamic assessment of activity in mice and humans. (2013). Journal of Pharmacology and Experimental Therapeutics.
  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. (n.d.).
  • 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2. (n.d.). PubMed.
  • Minoxidil. (n.d.). Wikipedia.

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Protocols & Analytical Methods

Method

Application Note: Validating the 1-(Pyrimidin-2-yl)piperidin-3-amine Scaffold

Topic: Validating the 1-(Pyrimidin-2-yl)piperidin-3-amine Scaffold in Cell-Based Assays Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Cell Biologists, and Screening Scientists Introduction...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the 1-(Pyrimidin-2-yl)piperidin-3-amine Scaffold in Cell-Based Assays Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Cell Biologists, and Screening Scientists

Introduction: The "Privileged" Scaffold

In modern drug discovery, 1-(Pyrimidin-2-yl)piperidin-3-amine represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This scaffold combines a basic amine (essential for electrostatic interactions in binding pockets) with a pyrimidine ring (a common bioisostere for aromatic systems in kinase and GPCR ligands).

This guide addresses the critical challenge of using this scaffold: differentiation . When screening libraries derived from this core, researchers must distinguish between true pharmacological efficacy (e.g., GPCR agonism/antagonism) and artifacts caused by the scaffold's physicochemical properties (e.g., lysosomotropism, phospholipidosis, or membrane destabilization).

Key Applications
  • Fragment-Based Drug Discovery (FBDD): Using the amine as a "warhead" for probing adjacent sub-pockets.

  • GPCR Library Screening: Targeting Chemokine receptors (CCR/CXCR) and Somatostatin receptors where the aminopiperidine motif is prevalent.

  • Kinase Inhibition: Serving as a hinge-binding region mimic in ATP-competitive inhibitors.

Physicochemical Handling & Stock Preparation

Challenge: The secondary amine at position 3 makes this compound basic (pKa ~9-10). In cell-based assays, improper pH buffering can lead to precipitation or "ion trapping" in acidic organelles (lysosomes), causing false positives in cytotoxicity assays.

Protocol A: Preparation of "Assay-Ready" Stocks
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (Grade ≥99.9%).

  • Concentration: Prepare a 100 mM master stock.

  • Storage: -20°C in amber glass vials (avoid plastic to prevent leaching).

ParameterSpecificationRationale
Molecular Weight ~178.23 g/mol Low MW facilitates high solubility in DMSO.
Solubility Limit >100 mM in DMSOHigh solubility allows for high-concentration "fragment" screening.
Aqueous Stability HighStable in PBS for >24 hours; avoid freeze-thaw cycles in aqueous buffer.
pKa ~9.5 (Piperidine N)Critical: May alter pH of unbuffered media at high concentrations (>100 µM).

Step-by-Step Solubilization:

  • Weigh 17.8 mg of powder.

  • Add 1.0 mL of anhydrous DMSO. Vortex for 30 seconds.

  • Visual QC: Ensure no particulate matter remains. If turbid, sonicate at 37°C for 5 minutes.

  • Sterilization: Do not filter DMSO stocks. Filter the diluted aqueous working solution (0.22 µm) if sterility is paramount, though this risks compound loss.

Critical Control Experiment: Cytotoxicity Profiling

Before testing for efficacy, you must define the "Non-Toxic Window." Basic amines like 1-(Pyrimidin-2-yl)piperidin-3-amine can induce vacuolization (phospholipidosis) or lysosomal stress, which mimics "inhibition" in metabolic assays.

Protocol B: ATP-Based Viability Assay (CellTiter-Glo®)

Objective: Determine the CC50 (Cytotoxic Concentration 50%) to set the upper limit for functional assays.

Materials:

  • Target Cell Line (e.g., HEK293 or CHO-K1).

  • Assay Media: DMEM + 10% FBS (Pen/Strep free to avoid interaction).

  • Reagent: CellTiter-Glo® (Promega) or equivalent ATP detection reagent.

Workflow:

  • Seeding: Plate 5,000 cells/well in a 96-well white-walled plate. Incubate 24h at 37°C/5% CO2.

  • Dosing: Prepare a 1:3 serial dilution of the compound in media (Start: 300 µM

    
     End: 0.1 µM).
    
    • Control: 0.3% DMSO (Vehicle).

    • Positive Control: 10 µM Staurosporine.

  • Incubation: Treat cells for 24 hours (acute toxicity) and 48 hours (proliferative toxicity).

  • Readout: Add 100 µL CellTiter-Glo reagent. Shake 2 mins. Incubate 10 mins (dark). Read Luminescence.

Data Interpretation:

  • Safe Zone: Concentrations where viability is >90% relative to vehicle.

  • Red Flag: If CC50 < 10 µM, the scaffold itself is toxic, and derivatives must be structurally modified to reduce basicity or lipophilicity.

Functional Application: GPCR Calcium Flux Assay

This scaffold is frequently used to synthesize antagonists for Gq-coupled GPCRs (e.g., Chemokine receptors). The following protocol validates the compound's ability to block agonist-induced Calcium release.

Protocol C: Fluo-4 AM Calcium Mobilization Assay

Mechanism: The compound competes with a standard agonist. If active, it prevents the intracellular Ca2+ spike.

Diagram: GPCR Signaling & Assay Logic

GPCR_Assay Agonist Agonist (Ligand) GPCR Gq-Coupled Receptor Agonist->GPCR Activates Scaffold 1-(Pyrimidin-2-yl) piperidin-3-amine (Antagonist?) Scaffold->GPCR Blocks PLC PLC Activation GPCR->PLC Signaling IP3 IP3 Generation PLC->IP3 ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescence) ER->Ca Flux

Caption: Logic flow for Gq-coupled GPCR antagonism. The scaffold is tested for its ability to interrupt the Agonist


 Calcium pathway.

Step-by-Step Protocol:

  • Cell Prep: Seed CHO-K1 cells stably expressing the target GPCR (e.g., CCR5) in black-walled, clear-bottom 96-well plates (20,000 cells/well). Incubate overnight.

  • Dye Loading:

    • Remove media. Wash 1x with HBSS/HEPES buffer.

    • Add 50 µL Fluo-4 AM dye solution (2 µM in HBSS + 2.5 mM Probenecid).

    • Incubate 45 mins at 37°C, then 15 mins at RT.

  • Compound Addition (Antagonist Mode):

    • Add 25 µL of test compound (5x concentration).

    • Incubate 15 mins at RT to allow equilibrium binding.

  • Agonist Challenge:

    • Place plate in FLIPR or kinetic plate reader.

    • Inject 25 µL of Reference Agonist (at EC80 concentration).

  • Measurement: Record Fluorescence (Ex 494nm / Em 516nm) every 1 second for 60 seconds, then every 5 seconds for 2 minutes.

Analysis:

  • Calculate RFU (Relative Fluorescence Units) = Peak Max - Baseline.

  • Plot % Inhibition vs. Log[Compound].

  • Success Criteria: A dose-dependent reduction in fluorescence without baseline toxicity (from Protocol B).

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
High Background Toxicity Lysosomal trapping of the basic amine.Adjust media pH to 7.4 strictly; reduce incubation time.
Precipitation in Media Low aqueous solubility at high µM.Ensure final DMSO concentration is 0.5-1.0%. Sonicate stocks.
"Flat" Calcium Signal Dye leakage or Probenecid failure.Freshly prepare Probenecid (inhibits anion transport); check cell adherence.
Inconsistent IC50 Sticky compound (adsorption to plastic).Use low-binding plates; add 0.01% BSA or Tween-20 to assay buffer.

References

  • Blakemore, D. C., et al. (2018). "Organic synthesis provides opportunities to transform drug discovery." Nature Chemistry, 10, 383–394. Link

    • Context: Discusses the role of privileged scaffolds like aminopiperidines in library synthesis.
  • Wager, T. T., et al. (2010). "Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, In Vitro ADME, and Safety Attributes." ACS Chemical Neuroscience, 1(6), 435–449. Link

    • Context: Establishes guidelines for amine basicity and lipophilicity (LogD) to avoid off-target toxicity.
  • Thomsen, W., et al. (2005). "Functional Assays for Screening GPCR Targets." Current Opinion in Biotechnology, 16(6), 655-665. Link

    • Context: Standard protocols for Calcium Flux and FLIPR assays cited in Protocol C.
  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

    • Context: Validates the pyrimidine ring as a bioisostere for phenyl rings in optimizing scaffold properties.
Application

Kinase profiling assay with 1-(Pyrimidin-2-yl)piperidin-3-amine

Application and Protocol Guide Topic: Comprehensive Kinase Profiling Assay for 1-(Pyrimidin-2-yl)piperidin-3-amine Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a...

Author: BenchChem Technical Support Team. Date: February 2026

Application and Protocol Guide

Topic: Comprehensive Kinase Profiling Assay for 1-(Pyrimidin-2-yl)piperidin-3-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide for characterizing the kinase inhibitory profile of 1-(Pyrimidin-2-yl)piperidin-3-amine, a compound belonging to a chemical class known for its potential to modulate kinase activity.[1] Given the central role of kinases in cellular signaling and disease, understanding a compound's selectivity across the human kinome is critical for target validation, predicting potential off-target effects, and guiding lead optimization.[2][3] We present a strategic, multi-tiered approach beginning with a broad biochemical screen to identify primary targets, followed by a cell-based assay to confirm target engagement in a physiological context. This guide details the scientific rationale behind each step, provides validated, step-by-step protocols for both radiometric and cellular assays, and outlines methods for robust data analysis and interpretation.

Introduction: The Rationale for Kinase Profiling

Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific substrates, regulating the majority of cellular processes.[4] Their dysregulation is a hallmark of numerous diseases, particularly cancer and inflammatory disorders, making them one of the most important classes of drug targets.[2]

The 1-(Pyrimidin-2-yl)piperidin-3-amine scaffold combines a pyrimidine core, a motif present in many known ATP-competitive kinase inhibitors, with a piperidine group, a versatile fragment that influences solubility and binding orientation.[5][6][7] Related pyrimidine-piperidine structures have shown potent and selective inhibition of specific kinases, such as EGFR, highlighting the therapeutic potential of this chemical class.[8]

However, the ATP-binding pocket is highly conserved across the kinome. Consequently, a compound designed for one kinase may inadvertently inhibit others, leading to unexpected toxicities or even beneficial polypharmacology. Kinase profiling—screening a compound against a large, representative panel of kinases—is therefore an indispensable step in drug discovery.[2][3] It provides a comprehensive selectivity map that informs critical decisions regarding a compound's future development.[9]

This guide outlines a best-practice workflow for characterizing 1-(Pyrimidin-2-yl)piperidin-3-amine, which we will refer to as "Compound X" for the remainder of this document.

Section 1: The Core Principle of Kinase Selectivity

The primary goal of kinase profiling is to determine a compound's selectivity: its ability to inhibit the intended target kinase (on-target) with significantly greater potency than other kinases (off-target). A highly selective compound minimizes the risk of adverse effects, while a less selective compound might be useful for treating diseases driven by multiple kinases.

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway OnTarget Target Kinase (e.g., EGFR) OnSubstrate Target Substrate OnTarget->OnSubstrate Phosphorylation OnEffect Desired Therapeutic Effect OnSubstrate->OnEffect OffTarget Off-Target Kinase (e.g., SRC) OffSubstrate Unintended Substrate OffTarget->OffSubstrate Phosphorylation OffEffect Potential Side Effect OffSubstrate->OffEffect CompoundX Compound X (1-(Pyrimidin-2-yl)piperidin-3-amine) CompoundX->OnTarget High Potency Inhibition CompoundX->OffTarget Low Potency Inhibition

Caption: On-target vs. Off-target kinase inhibition by Compound X.

Section 2: A Tiered Approach to Assay Selection

No single assay can provide a complete picture of a compound's activity. A tiered strategy, starting with a broad, sensitive biochemical assay and progressing to more physiologically relevant cellular assays, is the most efficient and robust approach.[10]

Assay TechnologyPrincipleProsConsBest For
Radiometric Filter Binding Measures direct transfer of ³³P from [γ-³³P]ATP to a peptide or protein substrate.[11]Gold standard; universal for all kinases; highly sensitive; tolerates high ATP concentrations.[12]Requires radioisotope handling; lower throughput; generates radioactive waste.Primary Screening: Broad kinome profiling; accurate IC₅₀ determination.
Luminescence (ADP-Glo™) Measures kinase activity by quantifying the amount of ADP produced in the reaction.[13]Homogeneous "mix-and-read" format; high-throughput; no radioactivity.[14]Indirect measurement; susceptible to ATPase contamination and compound interference.Primary Screening: HTS campaigns; orthogonal validation.
Cellular Target Engagement (NanoBRET™) Measures compound binding to a NanoLuc®-tagged kinase in live cells via bioluminescence resonance energy transfer.[15]Measures binding in a physiological context; provides cellular potency (EC₅₀) and residence time.Requires engineered cell lines; not a measure of catalytic inhibition.Secondary/Validation: Confirming biochemical hits; SAR in a cellular environment.
Cellular Phospho-Substrate Uses phospho-specific antibodies (e.g., ELISA, Western Blot) to measure the phosphorylation of a kinase's downstream substrate in cells.[15]Measures functional kinase inhibition in a signaling pathway context.Lower throughput; requires high-quality phospho-specific antibodies.[13]Secondary/Validation: Confirming mechanism of action.

For Compound X, we recommend a primary screen using the Radiometric HotSpot™ Assay across a broad panel, followed by a NanoBRET™ Cellular Target Engagement Assay for the most potent hits.

Section 3: Critical Parameters for Experimental Design

The reliability of kinase profiling data hinges on careful experimental design. Misleading IC₅₀ values can arise from poorly optimized assay conditions.[14]

  • Kinase Panel Selection : For an initial profile, a broad panel covering all major branches of the human kinome tree (e.g., the 450+ kinase panel from AssayQuant) is recommended to identify both expected and unexpected interactions.[16]

  • Compound Management : Compound X should be dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM). It is critical to maintain a consistent final DMSO concentration across all wells (typically ≤1%) to avoid solvent-induced artifacts.

  • ATP Concentration : This is arguably the most critical variable.[14] Since Compound X contains a pyrimidine core, it is likely an ATP-competitive inhibitor.

    • Scientific Rationale : ATP-competitive inhibitors compete directly with cellular ATP for the kinase binding site. Running assays at a low, non-physiological ATP concentration will artificially inflate the compound's apparent potency. Conversely, assays run at physiologically relevant ATP concentrations (1-5 mM) provide a much better prediction of cellular activity.[12]

    • Recommendation : For the primary screen, perform the assay at an ATP concentration close to the Kₘ of each individual kinase. For key hits, repeat the assay at a high, physiological ATP concentration (e.g., 1 mM) to assess true competitive strength.[12]

  • Enzyme and Substrate Linearity : The assay must be conducted under initial velocity conditions, where substrate consumption is linear with time and enzyme concentration.[14] This ensures that the measured inhibition is not skewed by substrate depletion or product inhibition. Typically, this means aiming for <20% conversion of the substrate to product in the uninhibited control reaction.[14]

Section 4: Detailed Experimental Protocols

Protocol 1: Primary Kinome Profiling via Radiometric Assay

This protocol is adapted from standard filter-binding assays and is designed for profiling Compound X at a single concentration (e.g., 1 µM) against a large kinase panel.

Materials:

  • Purified, active kinase enzymes

  • Kinase-specific peptide or protein substrates

  • Compound X (10 mM stock in 100% DMSO)

  • [γ-³³P]ATP (10 mCi/mL)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Unlabeled ATP (10 mM stock)

  • 96-well microplates

  • Phosphocellulose filter plates (e.g., Whatman P81)

  • 0.75% Phosphoric acid wash buffer

  • Microplate scintillation counter

Procedure:

  • Compound Plating : Prepare serial dilutions of Compound X in kinase reaction buffer. For a single-point screen, prepare a 4X working solution (e.g., 4 µM). Dispense 10 µL of the 4X Compound X solution, DMSO control (for 0% inhibition), and a known inhibitor control into the appropriate wells of the reaction plate.

  • ATP Preparation : Prepare the ATP master mix. For an assay with a final ATP concentration of 10 µM, mix unlabeled ATP and [γ-³³P]ATP in kinase buffer to achieve the desired specific activity.

  • Kinase Reaction Initiation :

    • Prepare a 2X Kinase/Substrate master mix containing the specific kinase and its corresponding substrate at 2X the final desired concentration.

    • Add 20 µL of the 2X Kinase/Substrate mix to each well.

    • Initiate the reaction by adding 10 µL of the 4X ATP master mix to all wells for a final reaction volume of 40 µL.

  • Incubation : Gently mix the plate and incubate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination and Substrate Capture :

    • Stop the reaction by adding 40 µL of 3% phosphoric acid.

    • Transfer the entire reaction volume to a phosphocellulose filter plate.

    • Wash the filter plate 3 times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection : Dry the filter plate, add scintillant to each well, and quantify the incorporated radioactivity using a microplate scintillation counter.

Protocol 2: Cellular Target Engagement via NanoBRET™ Assay

This protocol validates the binding of Compound X to a top hit kinase (e.g., "Hit Kinase A") in live HEK293 cells.

Materials:

  • HEK293 cells stably expressing the NanoLuc®-Hit Kinase A fusion protein.

  • Opti-MEM™ I Reduced Serum Medium.

  • NanoBRET™ Tracer specific for the kinase family.

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • Compound X (10 mM stock in 100% DMSO).

  • White, tissue-culture treated 96-well assay plates.

  • Luminescence-capable plate reader.

Procedure:

  • Cell Plating : Seed the NanoLuc®-Hit Kinase A expressing HEK293 cells in the white assay plates at a density of 2 x 10⁴ cells per well and incubate overnight.

  • Compound Preparation : Prepare a 10-point serial dilution of Compound X in Opti-MEM, starting at a 2X final concentration (e.g., 200 µM). Include DMSO-only wells as a no-inhibition control.

  • Tracer Preparation : Prepare a 2X working solution of the appropriate NanoBRET™ Tracer in Opti-MEM.

  • Compound and Tracer Addition :

    • Remove media from the cells.

    • Add 50 µL of the appropriate Compound X dilution or DMSO control to the wells.

    • Add 50 µL of the 2X Tracer solution to all wells.

  • Incubation : Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the compound and tracer to reach binding equilibrium with the intracellular target.

  • Detection Reagent Preparation : Immediately before reading, prepare the NanoBRET™ detection reagent by mixing the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM according to the manufacturer's protocol.

  • Detection : Add 25 µL of the detection reagent to each well. Read the plate within 10 minutes on a plate reader configured to measure donor emission (460 nm) and acceptor emission (610 nm) simultaneously.

Section 5: Data Analysis and Interpretation

Robust data analysis transforms raw numbers into actionable insights.

cluster_0 Biochemical Data Analysis cluster_1 Cellular Data Analysis RawCPM Raw Scintillation Counts (CPM) CalcInhib Calculate % Inhibition vs. DMSO Control RawCPM->CalcInhib IC50 Fit Dose-Response Curve (4-Parameter Logistic) CalcInhib->IC50 IC50_Val Determine IC₅₀ Value IC50->IC50_Val Selectivity Generate Selectivity Profile (Kinome Map / Table) IC50_Val->Selectivity RawBRET Raw BRET Ratios (610nm / 460nm) CorrBRET Calculate Corrected BRET Ratio RawBRET->CorrBRET EC50 Fit Dose-Response Curve CorrBRET->EC50 EC50_Val Determine EC₅₀ Value EC50->EC50_Val EC50_Val->Selectivity

Caption: Workflow for kinase profiling data analysis.

Calculations:

  • Percent Inhibition (%Inh) : Calculated from the primary radiometric screen data. %Inh = 100 * (1 - (CPM_Compound - CPM_Min) / (CPM_Max - CPM_Min))

    • CPM_Compound: Signal from the well with Compound X.

    • CPM_Max: Average signal from DMSO control wells (0% inhibition).

    • CPM_Min: Background signal (no enzyme or potent inhibitor control).

  • IC₅₀/EC₅₀ Determination : For dose-response experiments, plot %Inhibition or Corrected BRET Ratio against the log concentration of Compound X. Fit the data using a four-parameter logistic equation to determine the IC₅₀ (biochemical) or EC₅₀ (cellular) value.

Data Presentation: The selectivity of Compound X should be summarized in a table, highlighting the most potent interactions.

Table: Hypothetical Kinase Selectivity Profile for Compound X (Data is for illustrative purposes only)

Kinase TargetFamilyBiochemical IC₅₀ (nM) (ATP = Kₘ)Cellular EC₅₀ (nM) (NanoBRET™)Notes
EGFR (L858R) Tyrosine Kinase15 45 Potent on-target activity.
HER2 Tyrosine Kinase48 150 Significant activity on related kinase.
SRC Tyrosine Kinase1,200>5,000Weak off-target activity.
PKA Ser/Thr Kinase>10,000Not DeterminedHighly selective against AGC family.
CDK2 Ser/Thr Kinase8,500Not DeterminedHighly selective against CMGC family.

Conclusion

This application guide provides a comprehensive framework for the robust profiling of 1-(Pyrimidin-2-yl)piperidin-3-amine. By employing a tiered approach that combines broad biochemical screening with confirmatory cellular assays, researchers can build a detailed understanding of the compound's potency, selectivity, and mechanism of action. The protocols and analysis methods described herein are designed to generate high-quality, reproducible data, enabling confident decision-making in the complex process of kinase inhibitor drug discovery.

References

  • MySkinRecipes. Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride. [Link]

  • National Institutes of Health (NIH). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. [Link]

  • MDPI. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]

  • National Institutes of Health (NIH). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. [Link]

  • MDPI. Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. [Link]

  • International Journal of Novel Research and Development (IJNRD). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • BMG LABTECH. Kinase assays. [Link]

  • BellBrook Labs. Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

  • National Institutes of Health (NIH). Assay Development for Protein Kinase Enzymes. [Link]

  • PubMed Central. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. [Link]

  • Wikipedia. Minoxidil. [Link]

  • Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work?. [Link]

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]

  • PubMed. Protein kinase profiling assays: a technology review. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • PubMed Central. Developments of pyridodipyrimidine heterocycles and their biological activities. [Link]

  • PubMed. Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. [Link]

  • ACS Publications. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). [Link]

  • Google Patents. Preparation of (r)-3-aminopiperidine dihydrochloride.
  • PubMed Central. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. [Link]

  • ACS Publications. 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. [Link]

  • Kinexus Bioinformatics Corporation. Kinase-Inhibitor Profiling Services. [Link]

  • National Institutes of Health (NIH). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. [Link]

  • PubMed Central. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. [Link]

Sources

Method

Application Note: High-Throughput Screening with 1-(Pyrimidin-2-yl)piperidin-3-amine Libraries

Abstract This application note details the strategic deployment of 1-(Pyrimidin-2-yl)piperidin-3-amine based libraries in high-throughput screening (HTS) campaigns. This scaffold represents a "privileged structure" in me...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic deployment of 1-(Pyrimidin-2-yl)piperidin-3-amine based libraries in high-throughput screening (HTS) campaigns. This scaffold represents a "privileged structure" in medicinal chemistry, offering a synergistic balance between the aromatic hinge-binding capability of the pyrimidine moiety and the favorable physicochemical properties (Fsp³) of the piperidine ring. This guide provides a comprehensive workflow from library design and parallel synthesis to TR-FRET kinase screening and hit validation, designed for researchers targeting kinases, GPCRs, and ion channels.

Introduction: The "Privileged" Scaffold

In modern drug discovery, escaping "flatland" (purely aromatic, planar molecules) is critical for improving solubility and metabolic stability. The 1-(Pyrimidin-2-yl)piperidin-3-amine scaffold addresses this by combining two distinct domains:

  • The Anchor (Pyrimidine): A planar aromatic system capable of bidentate hydrogen bonding, making it an ideal mimic for the adenine ring of ATP in kinase pockets or a key interaction motif in GPCRs (e.g., Somatostatin, Orexin receptors).

  • The Vector (3-Aminopiperidine): A non-planar, saturated ring that introduces chirality and three-dimensionality. The C3-amine serves as a versatile "exit vector," allowing the attachment of diverse chemical matter to probe specific sub-pockets within the target protein.

Key Chemical Advantages
  • Chirality: The C3 position is a stereocenter. Using enantiopure starting materials (R or S) allows for the interrogation of stereospecific binding modes.

  • Solubility: The basic nitrogen and sp³ character of the piperidine ring significantly enhance aqueous solubility compared to bi-aryl systems.

  • Synthetic Tractability: The primary amine allows for rapid, high-yield derivatization via amide coupling, reductive amination, or urea formation.

Library Design & Synthesis Protocol

Objective: Generate a focused library of 384 unique analogs using parallel synthesis. Reaction Type: Amide Coupling (High diversity availability of carboxylic acids). Core Block: (R)-1-(Pyrimidin-2-yl)piperidin-3-amine dihydrochloride (Enantiopure).

Workflow Visualization

The following diagram outlines the logical flow from starting material to assay-ready plates.

LibrarySynthesis Start Core Scaffold (R)-Isomer Couple Amide Coupling (HATU/DIPEA) Start->Couple Div Diversity Reagents (Carboxylic Acids) Div->Couple Purify SCX Purification (Catch & Release) Couple->Purify Crude QC QC: LC-MS & Purity Check Purify->QC Eluate QC->Couple Fail (Retry) Plate Assay Ready Plate (10mM in DMSO) QC->Plate >90% Purity

Figure 1: Parallel synthesis workflow utilizing Solid Phase Extraction (SCX) for rapid purification.

Detailed Protocol: 96-Well Parallel Synthesis

Materials:

  • Core: (R)-1-(Pyrimidin-2-yl)piperidin-3-amine (

    
     per well).
    
  • Reagents: Carboxylic Acids (Diversity set), HATU, DIPEA, DMF (Anhydrous).

  • Purification: SCX-2 (Strong Cation Exchange) resin cartridges.

Step-by-Step Procedure:

  • Preparation: Dissolve the amine core in DMF (

    
    ). Dissolve diversity acids in DMF (
    
    
    
    ).
  • Coupling: In a 96-well deep-well block, add:

    • 
       Amine solution (
      
      
      
      ).
    • 
       Acid solution (
      
      
      
      , 1.1 eq).
    • 
       DIPEA/HATU mix (1.2 eq HATU, 3 eq DIPEA).
      
  • Incubation: Seal block and shake at RT for 16 hours.

  • Scavenging/Purification (SCX):

    • Condition SCX cartridges with MeOH.

    • Load reaction mixture onto SCX cartridges. The product (basic pyrimidine/piperidine) and unreacted amine bind; acidic reagents pass through.

    • Wash with

      
       MeOH to remove non-basic impurities (excess acids, HATU byproducts).
      
    • Elution: Elute product with

      
       of 
      
      
      
      Ammonia in MeOH.
  • Finishing: Evaporate solvent (Genevac or SpeedVac). Re-suspend residue in

    
     DMSO to a final concentration of 
    
    
    
    .
  • QC: Randomly sample 10% of the library for LC-MS verification. Acceptance criteria: Purity

    
    .
    

HTS Assay Protocol: Kinase TR-FRET

Context: The pyrimidine moiety suggests high potential for kinase inhibition.[1][2] We will utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which is robust (high Z-factor) and resistant to compound fluorescence interference.

Assay Principle:

  • Tracer: AlexaFluor 647-labeled ATP-competitive tracer.

  • Antibody: Europium (Eu)-labeled anti-GST antibody (binds to GST-tagged Kinase).

  • Signal: When the tracer binds the kinase, Eu and AF647 are in proximity -> FRET signal. Inhibitors displace the tracer -> Loss of FRET signal.

Screening Logic Diagram

HTS_Logic Library Library Plate (10 mM DMSO) Primary Primary Screen (Single Point 10uM) Library->Primary Triage Data Triage (>50% Inhibition) Primary->Triage Triage->Library Inactive Counter Counter Screen (Selectivity/Interference) Triage->Counter Hits DoseResp Dose Response (10-pt IC50) Counter->DoseResp Specific Hits Valid Hit Validation (Biophysical/Cellular) DoseResp->Valid Potent (<1uM)

Figure 2: HTS Triage Logic from primary screen to validated hit.

Detailed Protocol: 384-Well TR-FRET

Reagents:

  • Kinase Buffer: 50mM HEPES pH 7.5, 10mM MgCl2, 1mM EGTA, 0.01% Brij-35.

  • Tracer: Kinase Tracer 236 (Invitrogen) or equivalent.

  • Detection: LanthaScreen Eu-anti-GST Antibody.

Procedure:

  • Compound Transfer: Acoustic dispense (Echo 550)

    
     of library compounds into a 384-well low-volume white plate.
    
    • Controls: Column 1 (DMSO only, Max Signal), Column 2 (Reference Inhibitor e.g., Staurosporine, Min Signal).

  • Enzyme Addition: Add

    
     of Kinase/Antibody mix in buffer.
    
    • Note: Pre-incubating enzyme and antibody ensures stability.

  • Tracer Addition: Add

    
     of Tracer solution (
    
    
    
    Kd concentration).
  • Incubation: Centrifuge plate (1000 rpm, 1 min). Incubate 1 hour at RT in the dark.

  • Read: Measure on a multimode plate reader (e.g., BMG PHERAstar).

    • Excitation: 337 nm (Laser).

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Calculation: Calculate Emission Ratio (

    
    ).
    

Data Analysis & Quality Control

To ensure scientific integrity, the assay performance must be validated using the Z-factor (


).
Quantitative Metrics Table
MetricFormula / DefinitionAcceptance Criteria
Emission Ratio (ER) ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Stable background
% Inhibition

N/A
Z-Factor (

)
$1 - \frac{3(\sigma{pos} + \sigma_{neg})}{\mu_{pos} - \mu_{neg}
CV (%)


(Controls)
Hit Cutoff

(or fixed %)
Typically >50% Inh.

Interpretation:

  • 
    :  Excellent assay.[3][4][5] Separation between signal and background is robust.
    
  • 
    :  Marginal. Re-optimization of tracer concentration or antibody levels required.
    
  • False Positives: Compounds that fluoresce at 665nm or quench Eu emission at 620nm. These are filtered out during the "Counter Screen" (Figure 2) by running the assay without the enzyme (Tracer + Antibody only).

References

  • Scaffold Privileges & Kinase Inhibition

    • Title: Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design str
    • Source: Archiv der Pharmazie (2025).
    • URL:[Link]

  • Piperidine in Drug Design

    • Title: Piperidine-containing drugs and recently studied analogs - biological activity and synthetic cascade access.[6]

    • Source: European Journal of Medicinal Chemistry (2025).
    • URL:[Link]

  • HTS Assay Validation (Z-Factor)

    • Title: HTS Assay Valid
    • Source: NCBI Bookshelf (NIH).
    • URL:[Link]

  • Solid Phase Synthesis of Piperidines

    • Title: Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold (Analogous methodology).[7]

    • Source: ResearchGate / Journal of Combin
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues with 1-(Pyrimidin-2-yl)piperidin-3-amine

Executive Summary 1-(Pyrimidin-2-yl)piperidin-3-amine (CAS 1146290-25-6) is a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK3 inhibitors). Its structure features a basic primary amine (piperidinyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Pyrimidin-2-yl)piperidin-3-amine (CAS 1146290-25-6) is a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK3 inhibitors). Its structure features a basic primary amine (piperidinyl-3-amine) and a lipophilic heteroaromatic ring (pyrimidine). This amphiphilic nature creates a common "solubility trap": the compound is soluble in organic solvents as a free base but prone to precipitation in neutral aqueous buffers (pH 7.4) due to its specific pKa profile and lipophilicity.

This guide provides a root-cause analysis of solubility failures and actionable protocols to ensure consistent experimental data.

Part 1: The Solubility Landscape

Before troubleshooting, you must identify which form of the compound you are using. The physicochemical behavior differs drastically between the Free Base and the Salt forms.

FeatureFree Base (CAS 1146290-25-6)Hydrochloride Salt (CAS 1185309-66-3)
Primary Solvent DMSO, Ethanol, MethanolWater, PBS, Saline
Aqueous Solubility Poor (pH > 8); Moderate (pH < 6)High (pH < 7)
Best Use Case Organic synthesis, high-concentration DMSO stocksBiological assays, in vivo studies
Risk Factor Precipitates upon dilution into PBSHygroscopic (absorbs water from air)
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "My compound precipitates immediately when I dilute my DMSO stock into the cell culture media."

Diagnosis: This is the classic "Solvent Shock" phenomenon. The Science: Your stock solution is likely 10–100 mM in 100% DMSO. When you pipette this directly into aqueous media (PBS/DMEM), the DMSO concentration drops instantly. The water molecules strip the solvation shell around the hydrophobic pyrimidine ring, forcing the molecules to aggregate and crash out before they can disperse.

Solution: The Intermediate Dilution Step Do not jump from 100% DMSO to 0.1% DMSO in one step. Use a "stepping stone" dilution.

  • Prepare Stock: 10 mM in 100% DMSO.

  • Intermediate Step: Dilute 1:10 into a solvent mixture of 50% DMSO / 50% Water (or PBS).

    • Why? This lowers the hydrophobic shock.

  • Final Step: Dilute the Intermediate into your assay media to reach the final concentration.

    • Result: The compound is already partially hydrated, preventing rapid crystal growth.

Issue 2: "I cannot get the solid powder to dissolve in DMSO to make a 100 mM stock."

Diagnosis: Kinetic entrapment or salt contamination. The Science: While the free base is theoretically soluble in DMSO, the crystal lattice energy can be high. If the sample contains trace inorganic salts from synthesis (e.g., NaCl), the solution will appear cloudy because the salts are insoluble in DMSO, even if the drug is dissolved.

Protocol: The Sonication-Heat Cycle

  • Add DMSO to the vial.

  • Sonicate in a water bath at 40°C for 10 minutes.

    • Critical: Heat disrupts the lattice energy; sonication breaks apart aggregates.

  • Visual Check: If the solution is cloudy, centrifuge at 10,000 x g for 5 minutes.

    • Result: If a pellet forms but the supernatant is clear, the pellet is likely inorganic salt impurities. Use the supernatant.

Issue 3: "The compound dissolves in water but crashes out after 24 hours at 4°C."

Diagnosis: pH Drift and Temperature Sensitivity. The Science: The piperidinyl amine has a pKa of approximately 9–10. At pH 7.4, it is mostly protonated (cationic) and soluble. However, if your buffer is weak, the amine itself can raise the pH, shifting the equilibrium toward the uncharged (insoluble) free base. Furthermore, solubility decreases at lower temperatures (4°C).

Solution: Buffer Strength & Acidification

  • Buffer: Use a strong buffer (e.g., 50 mM HEPES or PBS) rather than unbuffered water or saline.

  • Acidification: For long-term storage of aqueous stocks, adjust the pH to 5.5–6.0 using dilute HCl.

    • Why? This ensures the amine remains fully protonated (

      
      ), locking it in the soluble state.
      
Part 3: Visualization & Workflows
Workflow 1: Solubility Optimization Decision Tree

This logic flow helps you select the correct solvent system based on your experimental constraints.

SolubilityDecision Start Start: Select Compound Form CheckForm Is it Free Base or Salt? Start->CheckForm FreeBase Free Base (CAS 1146290-25-6) CheckForm->FreeBase Salt HCl Salt (CAS 1185309-66-3) CheckForm->Salt DMSOCheck Can assay tolerate DMSO? FreeBase->DMSOCheck AqCheck Check Buffer pH Salt->AqCheck YesDMSO Dissolve in DMSO (Stock) Dilute with Intermediate Step DMSOCheck->YesDMSO Yes (<1%) NoDMSO Must convert to Salt or use Cyclodextrin DMSOCheck->NoDMSO No (In vivo) Acidic pH < 6.0 High Solubility AqCheck->Acidic Neutral pH 7.4 Monitor for Precipitation AqCheck->Neutral

Caption: Decision tree for selecting the optimal solvent system based on compound form and assay requirements.

Workflow 2: The "Stepping Stone" Dilution Protocol

Use this method to prevent precipitation when moving from organic stock to aqueous assay.

DilutionProtocol Stock Stock Solution 100% DMSO (10-50 mM) Inter Intermediate 50% DMSO / 50% Water (Step-down) Stock->Inter 1:10 Dilution (Slow addition) Final Assay Well <1% DMSO (Aqueous Buffer) Inter->Final Final Dilution (Vortex immediately)

Caption: The "Stepping Stone" method reduces kinetic precipitation by gradually introducing the aqueous phase.

Part 4: Reference Data & Formulation
Solubility Profile Table

Data estimated based on pharmacophore properties of aminopiperidines and pyrimidines.

Solvent SystemSolubility (Free Base)Solubility (HCl Salt)Notes
DMSO > 50 mg/mL> 50 mg/mLRecommended for Stock.
Ethanol > 20 mg/mLModerateGood for evaporation protocols.
Water (pH 7) < 1 mg/mL (Risk)> 20 mg/mLSalt is preferred for water.
PBS (pH 7.4) Insoluble/Unstable> 10 mg/mLHigh salt in PBS can reduce solubility (Salting out).
0.1 M HCl SolubleSolubleExcellent for initial dissolution.
In Vivo Formulation (Animal Studies)

For IP or Oral administration where DMSO is toxic:

  • Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.

  • Preparation: Dissolve compound in DMSO/PEG300/Tween 80 first (clear solution), then slowly add Saline while vortexing.

  • Alternative: Use 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water. The cyclodextrin encapsulates the lipophilic pyrimidine ring.

References
  • ChemBK . (n.d.). 1-(Pyrimidin-2-yl)piperidin-3-amine Basic Information and CAS. Retrieved January 31, 2026, from [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (General reference for solubility of aminopiperidine pharmacophores and salt selection principles).
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. (Foundational text on solubility issues in drug discovery).
Optimization

Technical Support Center: Stability of 1-(Pyrimidin-2-yl)piperidin-3-amine in DMSO and Aqueous Solutions

Welcome to the technical support center for 1-(Pyrimidin-2-yl)piperidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(Pyrimidin-2-yl)piperidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling and storing this compound in DMSO and aqueous solutions. As your partner in research, we aim to equip you with the knowledge to ensure the stability and integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of 1-(Pyrimidin-2-yl)piperidin-3-amine.

Q1: What are the primary stability concerns for 1-(Pyrimidin-2-yl)piperidin-3-amine in solution?

A1: The primary stability concerns for 1-(Pyrimidin-2-yl)piperidin-3-amine stem from its constituent functional groups: a piperidine ring, a primary amine, and a pyrimidine ring. The piperidine ring, particularly the tertiary amine, is susceptible to oxidation, which can lead to the formation of N-oxides or even ring-opening byproducts.[1] The pyrimidine ring can be subject to hydrolysis or other nucleophilic attacks, although it is generally more stable than the piperidine moiety. The primary amine can also undergo oxidation.

Q2: How should I store stock solutions of 1-(Pyrimidin-2-yl)piperidin-3-amine in DMSO?

A2: For optimal stability of DMSO stock solutions, we recommend the following:

  • Low Temperature Storage: Store aliquots at -20°C or -80°C for long-term storage.[2] This minimizes the rates of potential degradation reactions.

  • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture and accelerate degradation.[2] Prepare single-use aliquots to avoid this.

  • Use High-Purity, Anhydrous DMSO: DMSO is hygroscopic and readily absorbs moisture from the air.[3][4] Water in DMSO can promote hydrolysis of the compound. Use of anhydrous DMSO and proper sealing of containers is crucial.

  • Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing, especially for long-term storage.

Q3: What is the expected stability of 1-(Pyrimidin-2-yl)piperidin-3-amine in aqueous solutions?

A3: The stability of 1-(Pyrimidin-2-yl)piperidin-3-amine in aqueous solutions is highly pH-dependent. The primary amine and the nitrogen atoms in the pyrimidine ring can be protonated at acidic pH, which can influence stability. While specific data for this compound is limited, compounds with similar structures, like (S)-1-Boc-3-aminopiperidine, are known to be sensitive to pH.[5] It is crucial to determine the stability of your compound in your specific aqueous buffer system and at the intended experimental temperature.

Q4: Are there any known incompatibilities for this compound?

A4: Avoid strong oxidizing agents, as they can promote the oxidation of the piperidine ring.[1] Also, be cautious with strong acids or bases, as they can catalyze the degradation of the pyrimidine ring or other parts of the molecule.

Troubleshooting Guide: Investigating Compound Degradation

If you suspect that your 1-(Pyrimidin-2-yl)piperidin-3-amine solution is degrading, this guide will help you systematically troubleshoot the issue.

Initial Observations and Potential Causes
ObservationPotential CauseRecommended Action
Decreased biological activity or inconsistent results Compound degradationProceed to the troubleshooting workflow below.
Appearance of new peaks in analytical analysis (e.g., HPLC, LC-MS) Formation of degradation productsProceed to the troubleshooting workflow below.
Color change or precipitation in the solution Chemical reaction or insolubilityCheck for contamination and verify solubility at the stored concentration.
Troubleshooting Workflow

This workflow will guide you through the process of identifying the cause of instability and implementing corrective actions.

Troubleshooting Workflow for Compound Stability Troubleshooting Workflow cluster_0 Problem Identification cluster_1 Investigation & Analysis cluster_2 Corrective Actions & Prevention Start Inconsistent Experimental Results (Suspected Compound Degradation) Check_Storage Review Storage Conditions: - Temperature - Light Exposure - Container Seal Start->Check_Storage Check_Solvent Evaluate Solvent Quality: - Anhydrous DMSO? - Aqueous Buffer pH and Age Start->Check_Solvent Check_Handling Assess Handling Procedures: - Number of Freeze-Thaw Cycles - Exposure to Air Start->Check_Handling Analytical_Chem Perform Analytical Chemistry: - HPLC/LC-MS to confirm purity - Compare with a fresh sample Check_Storage->Analytical_Chem Check_Solvent->Analytical_Chem Check_Handling->Analytical_Chem Forced_Degradation Conduct Forced Degradation Study: - Expose to acid, base, heat, light, oxidation - Identify major degradation products Analytical_Chem->Forced_Degradation If degradation is confirmed Optimize_Storage Optimize Storage: - Aliquot into single-use vials - Store at -80°C under inert gas Forced_Degradation->Optimize_Storage Fresh_Solution Prepare Fresh Solutions: - Use high-purity solvents - Prepare solutions immediately before use Forced_Degradation->Fresh_Solution Re-evaluate_Protocol Re-evaluate Experimental Protocol: - Minimize incubation times in aqueous buffers - Assess buffer compatibility Forced_Degradation->Re-evaluate_Protocol End Stable Compound, Reliable Results Optimize_Storage->End Fresh_Solution->End Re-evaluate_Protocol->End

Troubleshooting workflow for compound stability.

Understanding Degradation Pathways

The primary degradation pathways for 1-(Pyrimidin-2-yl)piperidin-3-amine are likely to involve oxidation of the piperidine ring and potential reactions of the pyrimidine ring.

Potential Degradation of 1-(Pyrimidin-2-yl)piperidin-3-amine

Degradation Pathway Potential Degradation Pathways Compound 1-(Pyrimidin-2-yl)piperidin-3-amine Oxidation {Oxidation (e.g., atmospheric O2, peroxides)} Compound->Oxidation Hydrolysis {Hydrolysis (acid/base catalyzed)} Compound->Hydrolysis N_Oxide Piperidine N-Oxide Derivative Oxidation->N_Oxide Major Ring_Opening Piperidine Ring-Opened Products Oxidation->Ring_Opening Minor Pyrimidine_Degradation Pyrimidine Ring-Opened or Substituted Products Hydrolysis->Pyrimidine_Degradation

Potential degradation pathways of the compound.

Experimental Protocols

To ensure the integrity of your experimental results, we recommend validating the stability of 1-(Pyrimidin-2-yl)piperidin-3-amine under your specific experimental conditions.

Protocol 1: Short-Term Stability in Aqueous Buffer
  • Prepare a stock solution of 1-(Pyrimidin-2-yl)piperidin-3-amine in anhydrous DMSO at a high concentration (e.g., 10 mM).

  • Dilute the stock solution to the final experimental concentration in your aqueous buffer of choice.

  • Incubate the solution at the experimental temperature (e.g., room temperature or 37°C).

  • Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Immediately analyze the aliquots by a suitable analytical method, such as HPLC or LC-MS, to determine the remaining concentration of the parent compound.

  • Plot the concentration versus time to determine the rate of degradation.

Protocol 2: Freeze-Thaw Stability
  • Prepare a stock solution of 1-(Pyrimidin-2-yl)piperidin-3-amine in anhydrous DMSO.

  • Aliquot the stock solution into several vials.

  • Subject the vials to a series of freeze-thaw cycles. A typical cycle consists of freezing at -20°C or -80°C for at least 12 hours, followed by thawing at room temperature.

  • After a predetermined number of cycles (e.g., 1, 3, 5), analyze the contents of a vial by HPLC or LC-MS.

  • Compare the purity of the cycled samples to a control sample that has not undergone freeze-thaw cycles.

By following these guidelines and protocols, you can minimize the risk of compound degradation and ensure the accuracy and reproducibility of your research.

References

  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab? Retrieved from [Link]

  • Gaylord Chemical. (2024, August 20). Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts. Retrieved from [Link]

  • ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab?. Retrieved from [Link]

  • PubMed. (n.d.). Stability of screening compounds in wet DMSO. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Etra Organics. (2025, October 20). How to Use DMSO Safely | Best Practices & Common Mistakes. Retrieved from [Link]

  • MDPI. (2026, January 30). Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. Retrieved from [Link]

  • PubMed. (n.d.). Studies on repository compound stability in DMSO under various conditions. Retrieved from [Link]

  • NIH. (n.d.). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Retrieved from [Link]

  • ACS Publications. (2023, February 8). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. Retrieved from [Link]

  • ResearchGate. (2023, February 8). Weak Interactions in Dimethyl Sulfoxide (DMSO)-Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

  • ACS Publications. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Retrieved from [Link]

  • Heterocyclic Letters. (n.d.). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

  • PubMed. (n.d.). 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. Retrieved from [Link]

  • PubMed. (n.d.). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Retrieved from [Link]

  • MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

  • LookChem. (n.d.). Cas 127294-73-9,(R)-3-Aminopiperidine. Retrieved from [Link]

  • PubMed. (n.d.). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Retrieved from [Link]

  • SynZeal. (n.d.). 3-Amino Piperidine Impurity. Retrieved from [Link]

  • PubChem. (n.d.). Piperidin-3-amine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Pyrimidin-2-YL)piperidin-3-amine dihydrochloride. Retrieved from [Link]

  • PubMed. (n.d.). biindenylidene-1',3'-dione dimethyl sulfoxide solvate: pi-stacked sheets of hydrogen-bonded chains of edge-fused rings. Retrieved from [Link]

  • ChemBK. (n.d.). 1-(pyrimidin-4-yl)piperidin-3-amine dihydrochloride. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 1-(Pyrimidin-2-yl)piperidin-3-amine

[1][2] Executive Summary & Compound Profile The Challenge: 1-(Pyrimidin-2-yl)piperidin-3-amine is a critical pharmaceutical intermediate (often a scaffold for kinase inhibitors like JAK3 antagonists).[1][2] Users frequen...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Compound Profile

The Challenge: 1-(Pyrimidin-2-yl)piperidin-3-amine is a critical pharmaceutical intermediate (often a scaffold for kinase inhibitors like JAK3 antagonists).[1][2] Users frequently report difficulty isolating this compound as a solid.[2] The free base typically presents as a viscous oil or low-melting solid due to high rotational freedom and hydrogen bond acceptor/donor mismatch.[1][2]

The Solution: Successful isolation almost invariably requires salt formation (specifically the Dihydrochloride or Tartrate forms) rather than free-base crystallization.[1][2] If you are experiencing "oiling out" (Liquid-Liquid Phase Separation), your system is likely in a metastable zone where the amorphous liquid phase is energetically favored over the crystal lattice.[1]

Physicochemical Profile
PropertyCharacteristicImplication for Crystallization
Basicity Di-basic (Piperidine

amine + Pyrimidine N)
Requires 2.0+ equivalents of acid for stable lattice formation (e.g., 2HCl).[1][2]
Melting Point Free Base: <50°C (often oil) 2HCl Salt: >200°C (dec.)[1][2]Do not attempt to crystallize the free base for high purity.[2] Target the salt.[2][3]
Chirality C3 position is chiral (R/S)Racemates crystallize differently than enantiomers.[1][2] Resolution requires chiral acids (e.g., L-Tartaric).[1][2]
Solubility High in MeOH, Water, DCMAnti-solvents like IPA, Acetone, or Acetonitrile are required for yield.[1][2]

Troubleshooting Guide: "Oiling Out" (LLPS)

Symptom: “I added my anti-solvent (e.g., Ether/Heptane) to the reaction mixture, but instead of white powder, I got a sticky yellow gum/oil at the bottom of the flask.”

Root Cause: This is Liquid-Liquid Phase Separation (LLPS) .[1][2] It occurs when the supersaturation is generated too quickly, or the temperature is above the metastable limit (spinodal decomposition). Impurities (unreacted 2-chloropyrimidine) often widen the miscibility gap, making oiling out more likely.[1][2]

Corrective Workflow (Decision Tree)

OilingOutTroubleshoot Start Issue: Product Oils Out CheckTemp 1. Check Temperature Is T > 40°C? Start->CheckTemp CoolSlow Action: Cool to <10°C before anti-solvent add CheckTemp->CoolSlow Yes CheckSeed 2. Are you Seeding? CheckTemp->CheckSeed No SeedProto Action: Add 0.5wt% Seeds at Cloud Point CheckSeed->SeedProto No CheckSolv 3. Solvent System? CheckSeed->CheckSolv Yes ChangeSolv Action: Switch to IPA/HCl (Reactive Cryst) CheckSolv->ChangeSolv Impurities Low RemImp Action: Carbon Treat (Remove lipophilic impurities) CheckSolv->RemImp Impurities High

Figure 1: Decision logic for mitigating oiling out phenomena during amine isolation.

Detailed Protocol: Recovery from Oiled State

If your product has already oiled out, do not simply stir longer.[1][2] The oil often traps impurities.[2][4][5]

  • Re-dissolve: Heat the mixture until the oil dissolves back into the solvent (add a small amount of MeOH if necessary).

  • Temperature Cycle: Cool slowly (0.5°C/min). When the solution becomes slightly turbid (cloud point), hold temperature for 1 hour.

  • Seed: Add pure seed crystals of the salt form.

  • Anti-solvent: Add the anti-solvent (e.g., IPA or Acetone) very slowly via syringe pump.[2]

Recommended Protocol: Reactive Crystallization (2HCl Salt)[1][2]

This is the industry-standard method for isolating aminopiperidines.[1][2] It bypasses the unstable free base.[2]

Reagents:

  • Crude Reaction Mixture (1-(Pyrimidin-2-yl)piperidin-3-amine in organic layer).[1][2]

  • Solvent: Isopropyl Alcohol (IPA) or Ethanol.[1][2]

  • Acid: 5-6N HCl in Isopropanol (anhydrous preferred).[1][2]

Step-by-Step Methodology:

  • Work-up: Perform aqueous work-up of your synthesis reaction. Extract the product into Dichloromethane (DCM) or Ethyl Acetate .[2]

  • Dry & Swap: Dry organic layer over

    
    . Evaporate solvent to a residue.[2] Immediately dissolve residue in 5 volumes of IPA .
    
  • Acid Addition:

    • Cool IPA solution to 0–5°C.

    • Add 2.2 equivalents of HCl/IPA dropwise.[2]

    • Note: A mild exotherm will occur.[2] Maintain T < 20°C.

  • Nucleation: The Dihydrochloride salt should precipitate as a white/off-white solid.[1][2]

    • Troubleshoot: If no solid forms, scratch the glass or add Acetone (anti-solvent) dropwise until turbidity persists.

  • Digestion: Heat the slurry to 50°C for 30 minutes (Ostwald ripening to improve filterability), then cool to 0°C.

  • Isolation: Filter under nitrogen. Wash cake with cold Acetone.

Why this works (Mechanism):

The pyrimidine nitrogen (


) and piperidine amine (

) both protonate.[1][2] The resulting ionic lattice energy of the

species is significantly higher than the free base, driving precipitation and rejecting non-ionic impurities (like starting chloropyrimidines) into the mother liquor.[1]

Chiral Resolution (For Racemic Mixtures)

If you synthesized the racemate and require the (R)- or (S)-enantiomer, standard crystallization will not separate them.[1][2] You must use Diastereomeric Salt Resolution .[1][2]

Recommended Resolving Agents:

  • Primary: L-Tartaric Acid (forms diastereomeric tartrate salts).[1][2]

  • Secondary: Dibenzoyl-L-tartaric acid (DBTA) – better for lipophilic separation.[1][2]

Workflow:

  • Dissolve Racemic Free Base in Methanol (10 vol) .

  • Add 1.0 eq of L-Tartaric acid dissolved in warm Methanol.

  • Reflux for 1 hour.

  • Cool slowly to Room Temperature. The less soluble diastereomer (e.g., (R)-Amine

    
     L-Tartrate) will crystallize.[1][2]
    
  • Recrystallize the wet cake from Ethanol/Water (9:1) to boost Enantiomeric Excess (ee) from ~80% to >98%.

Impurity Management Table

Use this table to identify which wash solvent removes specific impurities trapped in your crystal cake.

Impurity TypeSourceWash Solvent RecommendationMechanism
2-Chloropyrimidine Starting MaterialAcetonitrile or Toluene Highly soluble in organic solvents; insoluble in salt lattice.[1][2]
Regioisomers 4-substituted pyrimidineEthanol (Hot slurry) Isomers often have lower lattice energy; hot slurry dissolves them selectively.[1][2]
Inorganic Salts

/

Dry Methanol (followed by filtration)Inorganics are insoluble in dry MeOH; product is soluble.[1][2] Filter off inorganics before adding HCl.[2]
Colored Oligomers Oxidation productsAcetone Oxidation byproducts are often highly polar tars soluble in ketones.[1][2]

FAQ: Common User Scenarios

Q: My 2HCl salt is hygroscopic and turns into a paste on the filter. What went wrong? A: You likely have the Monohydrochloride or excess free acid trapped.[2]

  • Fix: Ensure you used >2.0 equivalents of HCl.[2] Wash the final cake with MTBE (Methyl tert-butyl ether) or Acetone to remove excess acid and water.[1][2] Dry in a vacuum oven at 45°C with a

    
     trap.
    

Q: Can I use water as a solvent? A: The 2HCl salt is extremely water-soluble (>500 mg/mL).[1][2] Crystallization from water requires massive amounts of anti-solvent (Acetone/EtOH), which usually causes oiling out.[2] Avoid water unless doing a final recrystallization for ultra-high purity.[2]

Q: The solid is yellow/brown instead of white. A: Aminopiperidines oxidize easily.[2]

  • Fix: Perform all crystallizations under Nitrogen atmosphere . Add a pinch of Sodium Metabisulfite or use activated charcoal (carbon) on the free base solution before adding acid.[2]

References & Authority

  • US Patent 2010/0029941 A1 . Preparation of (R)-3-aminopiperidine dihydrochloride. (Describes the standard salt formation and isolation of the aminopiperidine scaffold).

  • WO Patent 2014/080342 A1 . Industrial process for the synthesis of pyrimidinyl-piperazine derivatives. (Details the reaction of chloropyrimidines with amines and subsequent HCl salt isolation).

  • Mettler Toledo Technical Guide . Oiling Out in Crystallization. (Authoritative source on the thermodynamics of LLPS and seeding strategies).

  • PubChem Compound Summary . Piperidin-3-amine dihydrochloride.[1][2] (Physical properties and safety data for the scaffold). [1][2]

Sources

Optimization

Technical Support Center: Enhancing the Selectivity of 1-(Pyrimidin-2-yl)piperidin-3-amine Derivatives

Welcome to the technical support center for researchers working with 1-(Pyrimidin-2-yl)piperidin-3-amine and its analogs. This guide is designed to provide in-depth troubleshooting advice and practical protocols to help...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 1-(Pyrimidin-2-yl)piperidin-3-amine and its analogs. This guide is designed to provide in-depth troubleshooting advice and practical protocols to help you enhance the selectivity of your compounds for their intended biological targets. The pyrimidine and piperidine scaffolds are foundational in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] This document will therefore focus on strategies to refine the selectivity profile of derivatives of this compound class within the context of kinase inhibitor development.

Frequently Asked Questions (FAQs)

Q1: What is the likely therapeutic target class for compounds derived from 1-(Pyrimidin-2-yl)piperidin-3-amine?

A1: The 1-(Pyrimidin-2-yl)piperidin-3-amine scaffold is a privileged structure in medicinal chemistry, frequently employed as a core component in the synthesis of kinase inhibitors.[1] The pyrimidine ring can mimic the adenine base of ATP, anchoring the inhibitor in the ATP-binding site of a kinase, while the piperidine ring and its substituents can be modified to achieve desired potency and selectivity by interacting with surrounding amino acid residues. Piperidine derivatives are known to possess a wide range of pharmacological activities, including anticancer and anti-inflammatory effects, which are often mediated by kinase signaling pathways.[3]

Q2: Why is target selectivity a critical issue for my 1-(Pyrimidin-2-yl)piperidin-3-amine-based inhibitor?

A2: High target selectivity is crucial because it minimizes off-target effects, which can lead to cellular toxicity and adverse side effects in a clinical setting.[4] Many kinase inhibitors target the highly conserved ATP-binding pocket, leading to the potential for inhibiting multiple kinases (polypharmacology).[5] While some polypharmacology can be beneficial, unintended off-target inhibition is a major cause of drug development failure. Enhancing selectivity ensures that the observed biological effect is primarily due to the modulation of the intended target, leading to a safer and more effective therapeutic candidate.

Q3: What are the initial steps to assess the selectivity of my lead compound?

A3: The first step is to perform a broad kinase screen. Several commercial services offer panels of hundreds of kinases. A common starting point is to screen your compound at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel. The results will provide a "hit list" of kinases that are significantly inhibited. This initial screen will reveal the primary target(s) and any significant off-targets, guiding your subsequent selectivity enhancement efforts.

Troubleshooting Guide: From Broad Activity to a Selective Inhibitor

This section addresses common challenges encountered when a promising hit compound derived from 1-(Pyrimidin-2-yl)piperidin-3-amine shows a suboptimal selectivity profile.

Scenario 1: My compound inhibits multiple kinases with similar potency.

Problem: Your lead compound is potent but not selective, hitting several members of a kinase family or even kinases from different families.

Underlying Cause: The compound is likely making strong interactions with highly conserved features of the ATP-binding site, common to many kinases. The chemical substitutions on your core scaffold may not be sufficient to exploit the subtle differences that distinguish one kinase from another.

Solutions:

  • Structure-Activity Relationship (SAR) Guided Medicinal Chemistry:

    • Systematic Modification: Synthesize a small library of analogs with modifications at key positions. For 1-(Pyrimidin-2-yl)piperidin-3-amine, the key vectors for modification are the pyrimidine ring, the piperidine ring, and the 3-amino group.

    • Exploit Non-Conserved Residues: Focus on modifications that can interact with less conserved regions of the ATP-binding pocket. For example, extending a substituent from the piperidine ring to reach the "gatekeeper" residue can be a powerful strategy. Kinases with a small gatekeeper (e.g., glycine or threonine) can accommodate bulky substituents at this position, while those with a large gatekeeper (e.g., phenylalanine or methionine) will clash, providing a basis for selectivity.[5]

    • Target Allosteric Sites: Consider designing bivalent inhibitors that link your ATP-competitive scaffold to a moiety that binds a nearby allosteric site.[5][6] This can dramatically increase both potency and selectivity.

  • Computational Modeling:

    • Homology Modeling and Docking: If the crystal structure of your primary target is unavailable, build a homology model. Dock your lead compound into the ATP-binding sites of both your intended target and key off-targets. Analyze the binding poses to identify subtle differences in the pocket's shape, size, and electrostatic properties that can be exploited.[7][8]

    • Molecular Dynamics (MD) Simulations: MD simulations can reveal dynamic conformational changes in the kinase that may present opportunities for selective binding.[4] These simulations can help predict which structural modifications are most likely to improve selectivity.

Scenario 2: My compound is selective in biochemical assays but loses selectivity in cell-based assays.

Problem: Your inhibitor demonstrates a clean profile against a panel of purified kinases but affects multiple signaling pathways in cells.

Underlying Cause: This discrepancy can arise from several factors:

  • Cellular ATP Concentrations: Biochemical assays are often run at ATP concentrations close to the Km of the kinase, whereas intracellular ATP levels are much higher (in the millimolar range).[9] A compound's IC50 is competitive with ATP, so high cellular ATP can unmask off-target activities that were not apparent at lower ATP concentrations.

  • Cell Permeability and Efflux: The compound may not be effectively entering the cells or could be actively pumped out, leading to a low intracellular concentration that is only sufficient to inhibit the most sensitive targets.

  • Metabolism: The compound may be metabolized within the cell to a more promiscuous species.

Solutions:

  • Re-run Biochemical Assays at High ATP: Perform your key biochemical assays at a physiological ATP concentration (e.g., 1-5 mM) to better mimic the cellular environment. This will provide a more realistic assessment of your compound's potency and selectivity.

  • Cellular Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound is binding to the intended target inside the cell.[10] CETSA can also be used in an unbiased, proteomics-based approach to identify all cellular proteins that your compound interacts with.

  • Evaluate Compound Physicochemical Properties: Assess the lipophilicity, solubility, and other properties of your compound that influence cell permeability. Modify the structure to improve its drug-like properties without compromising on-target activity. The piperidine scaffold can often be modified to fine-tune these properties.[11]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using a Biochemical Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to measure the activity of a large panel of kinases in the presence of your inhibitor.

Principle: The ADP-Glo™ Kinase Assay is a universal method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. A luminescent signal is generated that is proportional to the ADP concentration.

Materials:

  • Kinase panel (e.g., from Promega, Eurofins, etc.)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Substrates for each kinase

  • Your 1-(Pyrimidin-2-yl)piperidin-3-amine derivative, dissolved in DMSO

  • Assay buffer (specific to each kinase)

  • White, opaque 384-well assay plates

  • Multichannel pipette or liquid handler

  • Plate reader with luminescence detection capabilities

Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of your inhibitor in DMSO. A typical starting concentration is 100 µM.

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of your serially diluted compound to each well. Include DMSO-only wells as a "no inhibition" control and wells with no enzyme as a background control.

    • Add 2 µL of the kinase/substrate mixture in assay buffer to each well.

    • Add 2 µL of ATP solution to initiate the reaction. The final ATP concentration should be at or near the Km for each respective kinase for initial screening.

  • Incubation: Incubate the plate at room temperature for the recommended time for each kinase (typically 60 minutes).

  • ADP-Glo™ Reagent Addition:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Normalize the data to the "no inhibition" control (DMSO only).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Protocol 2: Cell-Based Target Engagement using Western Blot

This protocol allows you to assess whether your inhibitor is engaging its intended kinase target within a cellular context by measuring the phosphorylation of a known downstream substrate.

Principle: An active kinase will phosphorylate its substrates. A potent and selective inhibitor will block this phosphorylation event. This change can be detected by Western blot using a phospho-specific antibody.

Materials:

  • A cell line that expresses your target kinase and in which the pathway is active (or can be stimulated).

  • Your 1-(Pyrimidin-2-yl)piperidin-3-amine derivative.

  • Cell culture medium and reagents.

  • Phosphatase and protease inhibitor cocktails.

  • RIPA buffer for cell lysis.

  • Primary antibodies: one that recognizes the phosphorylated form of the substrate and one that recognizes the total amount of the substrate protein.

  • HRP-conjugated secondary antibody.

  • ECL Western blotting substrate.

  • SDS-PAGE gels and blotting equipment.

Methodology:

  • Cell Treatment:

    • Plate your chosen cell line in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with increasing concentrations of your inhibitor for a predetermined time (e.g., 2 hours). Include a DMSO-treated control.

    • If the pathway requires stimulation, add the appropriate growth factor or stimulus for the last 15-30 minutes of the inhibitor treatment.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or milk in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Stripping and Re-probing:

    • Strip the membrane of the phospho-antibody.

    • Re-probe the membrane with the antibody against the total substrate protein to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities. For each sample, normalize the intensity of the phospho-protein band to the intensity of the total protein band. Plot this ratio against the inhibitor concentration to determine the cellular IC50.

Data Presentation & Visualization

Table 1: Example Selectivity Profile of a Lead Compound and an Optimized Analog
Kinase TargetLead Compound IC50 (nM)Optimized Analog IC50 (nM)Fold Selectivity Improvement
Target Kinase A 15 10 -
Off-Target Kinase B251,50060
Off-Target Kinase C80>10,000>125
Off-Target Kinase D150>10,000>67
Diagrams

SAR_Strategy cluster_Molecule 1-(Pyrimidin-2-yl)piperidin-3-amine Core cluster_Modifications Modification Strategies cluster_Goals Desired Outcomes Core Pyrimidine Ring Piperidine Ring 3-Amino Group Pyrimidine_Mod Substitution on Pyrimidine Ring Core:pyrimidine->Pyrimidine_Mod Piperidine_Mod Substitution on Piperidine Ring Core:piperidine->Piperidine_Mod Amine_Mod Acylation/Alkylation of Amino Group Core:amine->Amine_Mod Selectivity Increased Selectivity Pyrimidine_Mod->Selectivity Potency Maintained/Improved Potency Pyrimidine_Mod->Potency Piperidine_Mod->Selectivity Piperidine_Mod->Potency Amine_Mod->Selectivity Amine_Mod->Potency

Caption: Structure-Activity Relationship (SAR) workflow.

Selectivity_Workflow Start Initial Hit Compound BiochemScreen Broad Biochemical Kinase Screen (Panel) Start->BiochemScreen AnalyzeProfile Analyze Selectivity Profile BiochemScreen->AnalyzeProfile SAR SAR & Computational Modeling AnalyzeProfile->SAR Poor Selectivity CellAssay Cell-Based Assay (Target Engagement) AnalyzeProfile->CellAssay Good Selectivity NewAnalogs Synthesize New Analogs SAR->NewAnalogs NewAnalogs->BiochemScreen CellAssay->SAR Poor Cellular Activity Final Selective Lead Candidate CellAssay->Final Good Cellular Activity

Caption: Iterative workflow for enhancing inhibitor selectivity.

References

  • MySkinRecipes. Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride. Available from: [Link]

  • ResearchGate. Structure–activity relationship of piperidine derivatives with.... Available from: [Link]

  • National Institutes of Health (NIH). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Available from: [Link]

  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available from: [Link]

  • National Institutes of Health (NIH). Measuring and interpreting the selectivity of protein kinase inhibitors. Available from: [Link]

  • Aganitha AI Inc. Understanding Drug Selectivity: A Computational Perspective. Available from: [Link]

  • PubMed. Approach in Improving Potency and Selectivity of Kinase Inhibitors. Available from: [Link]

  • Future Science. Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Available from: [Link]

  • Pelago Bioscience. CETSA® for Selectivity Profiling in Drug Discovery. Available from: [Link]

  • ACS Publications. Rational Approaches to Improving Selectivity in Drug Design. Available from: [Link]

  • National Institutes of Health (NIH). Computational modeling of drug response with applications to neuroscience. Available from: [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Cross-Reactivity Profiling of 1-(Pyrimidin-2-yl)piperidin-3-amine

Executive Summary: The "Privileged" Scaffold Dilemma In modern medicinal chemistry, 1-(Pyrimidin-2-yl)piperidin-3-amine represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold Dilemma

In modern medicinal chemistry, 1-(Pyrimidin-2-yl)piperidin-3-amine represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While this versatility makes it a staple in Fragment-Based Drug Discovery (FBDD) for kinases (e.g., ALK, IKK-2) and GPCRs, it simultaneously introduces a high risk of promiscuity .

This guide provides a rigorous cross-reactivity profiling framework. Unlike standard reagents, this scaffold acts as a "warhead carrier." Its profiling requires a dual-lens approach: assessing its intrinsic off-target liabilities (specifically hERG and 5-HT receptors ) versus its utility as a hinge-binding motif in kinase inhibitor design.

Structural Logic & Mechanistic Causality

To profile this compound effectively, one must understand the electronic and steric rationale behind its design.

The Pyrimidine-Piperidine Synergy
  • The Pyrimidine "Anchor": The 2-pyrimidine ring serves as a critical hydrogen bond acceptor. In kinase inhibitors, this often interacts with the hinge region (e.g., Met residue) of the ATP-binding pocket.

  • The Piperidine "Vector": The saturated ring provides a defined 3D geometry (chair conformation), projecting the 3-amine substituent into the solvent-exposed region or a specificity pocket (e.g., ribose pocket).

  • Basicity Modulation: A naked piperidine nitrogen is highly basic (pKa ~11). Attaching the electron-deficient pyrimidine ring via an

    
     or Buchwald coupling significantly lowers the pKa of the N1 nitrogen, improving membrane permeability and reducing lysosomal trapping—a key advantage over phenyl-piperidine analogs.
    
DOT Diagram: Structure-Activity Relationship (SAR) Flow

The following diagram illustrates how the scaffold translates into biological activity and where the cross-reactivity risks emerge.

SAR_Logic Scaffold 1-(Pyrimidin-2-yl) piperidin-3-amine Feature_N1 Pyrimidine N1/N3 (H-Bond Acceptors) Scaffold->Feature_N1 Feature_Amine 3-Amine Position (Growth Vector) Scaffold->Feature_Amine Feature_Linker N-Aryl Bond (Electronic Sink) Scaffold->Feature_Linker Target_Kinase Kinase Hinge Binding (ALK, IKK-2, JAK) Feature_N1->Target_Kinase Primary Interaction Feature_Amine->Target_Kinase Solubilizing Group Target_GPCR GPCR Orthosteric Site (5-HT1A, D2) Feature_Amine->Target_GPCR Salt Bridge Risk_CYP CYP2D6 Inhibition (Metabolic Risk) Feature_Amine->Risk_CYP Basic Nitrogen Risk_hERG hERG Channel (Cardiotoxicity Risk) Feature_Linker->Risk_hERG Lipophilicity/pKa balance

Figure 1: SAR Logic Map detailing the structural features driving both efficacy (Green) and toxicity risks (Red).

Comparative Analysis: Alternatives & Performance

When selecting a scaffold for library synthesis, the choice often lies between the Pyrimidine, Pyridine, and Phenyl variants. The Pyrimidine core offers the best balance of solubility and metabolic stability but requires stricter selectivity monitoring.

Table 1: Scaffold Performance Matrix
Feature1-(Pyrimidin-2-yl)... (Subject)1-(Pyridin-2-yl)... (Alternative A)1-Phenyl... (Alternative B)
H-Bond Acceptors High (2) – Excellent for Hinge BindingMedium (1) – Standard Hinge BinderLow (0) – Hydrophobic Only
LogP (Lipophilicity) Low (Preferred for oral drugs)Medium High (Solubility issues)
Metabolic Stability High (Electron-deficient ring resists oxidation)Medium (Prone to N-oxidation)Low (Prone to hydroxylation)
hERG Liability Moderate High High
Primary Application Kinase Inhibitors (ATP competitive)GPCR LigandsCNS Agents (BBB penetrant)

Expert Insight: Choose the Pyrimidin-2-yl core if your target requires a specific donor-acceptor motif in the binding pocket (e.g., JAK family kinases). Choose the Pyridin-2-yl core if you need to modulate the basicity slightly higher to form a stronger salt bridge in a GPCR pocket.

Experimental Protocol: Cross-Reactivity Profiling

To validate this scaffold in a drug discovery campaign, you cannot rely on a single assay. You must employ a Self-Validating Screening Cascade .

Phase 1: The "SafetyScreen" (Off-Target Filter)

Before optimizing for your primary target, screen the scaffold (or a representative library member) against these critical off-targets.

  • hERG K+ Channel Assay (Automated Patch Clamp):

    • Rationale: Piperidine rings are classic pharmacophores for hERG blocking, which leads to QT prolongation.

    • Threshold: IC50 > 10 µM is desirable.

  • Pan-GPCR Panel (Radioligand Binding):

    • Focus: 5-HT1A, Dopamine D2, and Adrenergic alpha-1.

    • Rationale: The "1-PP" (pyrimidinyl-piperazine) moiety is a known anxiolytic pharmacophore (e.g., Buspirone).[1] The piperidine analog often retains this affinity.

    • Protocol: Test at 10 µM. >50% inhibition triggers Ki determination.

Phase 2: The Kinome Scan (Selectivity)

If developing a kinase inhibitor, the pyrimidine ring will drive binding to multiple kinases.

  • Method: Competition binding assay (e.g., KINOMEscan®) against ~400 kinases.

  • Critical Watchlist: JAK1/2/3, ALK, ROS1, CDK4/6.

  • Success Metric: Selectivity Score (S35) < 0.2 (binds to <20% of kinases at 3 µM).

DOT Diagram: Profiling Workflow

Workflow Start Compound Synthesis (1-(Pyrimidin-2-yl)piperidin-3-amine) Step1 In Silico Filter (pKa & TPSA Calculation) Start->Step1 Step2 Primary Target Assay (e.g., ALK IC50) Step1->Step2 Pass Branch_Safety Safety Profiling Step2->Branch_Safety Branch_Selectivity Selectivity Profiling Step2->Branch_Selectivity Assay_hERG hERG Patch Clamp (Limit: >10 µM) Branch_Safety->Assay_hERG Assay_GPCR 5-HT/Dopamine Panel (Limit: >50% Inhib @ 10µM) Branch_Safety->Assay_GPCR Assay_Kinome Kinome Scan (400+) (S35 Score < 0.2) Branch_Selectivity->Assay_Kinome Decision Go / No-Go Decision Assay_hERG->Decision Assay_GPCR->Decision Assay_Kinome->Decision

Figure 2: Sequential profiling workflow to de-risk scaffold promiscuity early in the discovery phase.

Synthesis & Handling (Technical Notes)

For researchers synthesizing derivatives, note the following handling characteristics compared to alternatives:

  • Stability: The pyrimidine ring renders the N1-C2 bond highly stable to hydrolysis, unlike N-acyl piperidines.

  • Reaction: The 3-amine is a primary amine and acts as a nucleophile. When coupling with carboxylic acids, use standard amide coupling (HATU/DIPEA).

    • Caution: Avoid strong acidic conditions for prolonged periods if the pyrimidine ring contains electron-donating groups, though the unsubstituted pyrimidine is acid-stable.

  • Storage: Store the HCl salt (CAS 1185309-66-3) at -20°C. The free base is an oil/low-melting solid and is prone to carbonate formation from air.

References

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. (2023). Overview of piperidine prevalence in FDA-approved drugs. Link

  • Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. Journal of Medicinal Chemistry. (2012). Details the use of the scaffold in ALK inhibition and X-ray co-crystal structures. Link

  • Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. (2011). SAR study demonstrating the selectivity profile of the scaffold against kinase panels.[2][3] Link

  • Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. NIH/PubMed. Discusses the "1-PP" pharmacophore similarity and GPCR/enzyme cross-reactivity. Link

  • Minoxidil (Piperidinopyrimidine derivative). Wikipedia. Example of a marketed drug utilizing a related piperidine-pyrimidine core. Link

Sources

Comparative

Technical Validation of 1-(Pyrimidin-2-yl)piperidin-3-amine: An Orthogonal Assay Guide

Executive Summary & Strategic Context 1-(Pyrimidin-2-yl)piperidin-3-amine (CAS 1146290-25-6 and related analogs) represents a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore for Type I ATP...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

1-(Pyrimidin-2-yl)piperidin-3-amine (CAS 1146290-25-6 and related analogs) represents a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore for Type I ATP-competitive kinase inhibitors (specifically Janus Kinases (JAK) and PIM kinases) and, to a lesser extent, GPCR ligands.

While this scaffold effectively targets the kinase hinge region via the aminopyrimidine motif, its structural simplicity introduces two significant validation challenges:

  • Polypharmacology: Structural similarity to buspirone metabolites (e.g., 1-(2-pyrimidinyl)piperazine) creates a risk of off-target binding to

    
    -adrenergic and 5-HT
    
    
    
    receptors.
  • Fragment-Like Affinity: As a low-molecular-weight fragment, it may exhibit weak affinity (

    
     in 
    
    
    
    M range) or promiscuous aggregation, necessitating biophysical validation to confirm specific binding.

This guide defines an orthogonal validation cascade to rigorously confirm the compound's mechanism of action (MoA) as a specific kinase inhibitor, distinguishing true efficacy from assay interference or off-target modulation.

Validation Cascade: The Logic of Orthogonal Testing

To validate the effects of 1-(Pyrimidin-2-yl)piperidin-3-amine, we must move beyond simple IC


 generation. We require a system that correlates biochemical inhibition  with physical binding  and cellular target engagement .
Diagram 1: Orthogonal Validation Workflow

ValidationCascade Start Compound Hit: 1-(Pyrimidin-2-yl)piperidin-3-amine Step1 1. Biochemical Assay (ADP-Glo / TR-FRET) Goal: Measure Enzymatic Inhibition (IC50) Start->Step1 Primary Screen Step2 2. Biophysical Validation (SPR / MST) Goal: Confirm 1:1 Binding & Kinetics Step1->Step2 Valid Hits (<10 µM) Step2->Start Aggregation Check (Fail) Step3 3. Cellular Engagement (NanoBRET) Goal: Prove Intracellular Binding Step2->Step3 Confirmed Binders Step4 4. Functional Phenotyping (Western Blot: p-STAT) Goal: Confirm Pathway Blockade Step3->Step4 Cell Permeable Hits

Figure 1: Step-wise validation cascade ensuring that enzymatic inhibition is supported by physical binding and cellular permeability.

Detailed Experimental Protocols

Assay 1: Biochemical Validation (ADP-Glo Kinase Assay)

Objective: Quantify the inhibitory potency (IC


) against the primary target (e.g., JAK2 or JAK3) while controlling for false positives (fluorescence interference).
  • Mechanism: The aminopyrimidine moiety binds the ATP-binding pocket (hinge region). We measure the reduction in ADP production.

  • Why ADP-Glo? Unlike fluorescence-based assays, this luminescent assay is less susceptible to interference from the pyrimidine scaffold itself.

Protocol:

  • Reagents: Recombinant JAK2/3 enzyme (0.2 ng/µL), Poly(Glu,Tyr) 4:1 substrate (0.2 mg/mL), Ultra-Pure ATP (10 µM), and ADP-Glo reagent kit.

  • Compound Prep: Serial dilute 1-(Pyrimidin-2-yl)piperidin-3-amine in DMSO (Start: 100 µM, 1:3 dilution, 10 points).

  • Reaction:

    • Mix 2 µL compound + 4 µL enzyme in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl

      
      , 0.01% BSA).
      
    • Incubate 10 min at RT (allows "slow-off" binding if applicable).

    • Add 4 µL ATP/Substrate mix. Incubate 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo Reagent (depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to Luciferin). Incubate 30 min.

  • Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

Data Output: Plot RLU vs. log[Compound]. Fit to a 4-parameter logistic equation to derive IC


.
Assay 2: Biophysical Validation (Surface Plasmon Resonance - SPR)

Objective: Confirm the compound binds directly to the kinase domain with 1:1 stoichiometry and rule out promiscuous aggregation (common with fragments).

  • Why Essential: Small scaffolds often show "flat" SAR or super-stoichiometric binding in biochemical assays due to aggregation. SPR proves physical interaction.

Protocol (Biacore T200/8K):

  • Immobilization: Biotinylate the kinase domain (Avi-tag) and capture on a Streptavidin (SA) sensor chip to ~2000 RU. Reference channel: Biotinylated BSA.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 1% DMSO (matched to sample).

  • Injection:

    • Inject compound concentration series (e.g., 0.78 µM to 100 µM).

    • Contact time: 60s; Dissociation time: 120s.

    • Flow rate: 30 µL/min.

  • Analysis:

    • Solvent correction is critical due to the high refractive index of the pyrimidine ring.

    • Fit sensorgrams to a 1:1 Langmuir binding model .

    • Success Criteria:

      
       should match the theoretical 
      
      
      
      based on molecular weight ratio. Square-wave kinetics (fast on/off) are expected for this fragment.
Assay 3: Cellular Target Engagement (NanoBRET)

Objective: Prove the compound penetrates the cell membrane and binds the kinase in a live cellular environment.

  • Mechanism: Competitive displacement of a fluorescent tracer bound to a NanoLuc-fused kinase.

Protocol:

  • Transfection: Transfect HEK293 cells with a plasmid encoding NanoLuc-JAK2 fusion vector. Plate 20,000 cells/well in 96-well non-binding plates.

  • Tracer Addition: Add the cell-permeable fluorescent tracer (e.g., Tracer K-5) at a concentration determined by its

    
    .
    
  • Treatment: Add 1-(Pyrimidin-2-yl)piperidin-3-amine (serial dilution) + NanoBRET substrate.

  • Incubation: 2 hours at 37°C.

  • Measurement: Measure Donor Emission (460 nm) and Acceptor Emission (618 nm).

  • Calculation: Calculate BRET Ratio (Acceptor/Donor). A decrease in BRET ratio indicates the compound has displaced the tracer.

Comparative Analysis: Performance vs. Alternatives

To objectively assess the utility of 1-(Pyrimidin-2-yl)piperidin-3-amine, we compare it against established clinical standards (Tofacitinib) and a generic promiscuous kinase inhibitor (Staurosporine).

Feature1-(Pyrimidin-2-yl)piperidin-3-amineTofacitinib (Clinical Standard)Staurosporine (Pan-Kinase)
Primary Target JAK/PIM ScaffoldingJAK3 / JAK1Pan-Kinase (Non-selective)
Binding Mode Type I (ATP Hinge Binder)Type I (ATP Hinge Binder)Type I (ATP Hinge Binder)
Selectivity Moderate (Requires optimization)High (JAK family selective)Very Low
Potency (IC

)
~1–10 µM (Fragment-like)~1–10 nM< 1 nM
Off-Targets Potential GPCR (

, 5-HT)
MinimalApoptotic pathways
Use Case Hit-to-Lead Starting Point Positive Control Assay Sensitivity Control

Interpretation:

  • If your IC

    
     is >10 µM:  The compound is acting as a weak fragment. Proceed with Fragment Growing  strategies (e.g., extending the amine at position 3).
    
  • If your IC

    
     is <100 nM:  Verify purity immediately. Such high potency for this simple scaffold suggests either exceptional fit or contamination with a more complex analog.
    

Pathway Visualization: JAK-STAT Signaling[5]

The primary biological effect of this scaffold is the modulation of the JAK-STAT pathway. The diagram below illustrates the specific intervention point.

JAK_STAT_Pathway Cytokine Cytokine (IL-6/IL-2) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target) Receptor->JAK Activation STAT STAT Protein (Unphosphorylated) JAK->STAT Phosphorylation Compound 1-(Pyrimidin-2-yl) piperidin-3-amine Compound->JAK Inhibition (ATP Competition) pSTAT p-STAT (Active Dimer) STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation

Figure 2: Mechanism of Action. The compound competes with ATP at the JAK kinase domain, preventing STAT phosphorylation and subsequent gene transcription.

Troubleshooting & Causality

Issue: High potency in biochemical assay but no activity in cells.

  • Causality: The polar amine group at position 3 may limit membrane permeability (low LogP).

  • Solution: Perform a PAMPA assay to check permeability. Consider prodrug strategies or masking the amine if used as a tool compound.

Issue: "Bell-shaped" dose-response curve in biochemical assays.

  • Causality: Aggregation or insolubility at high concentrations.

  • Solution: Add 0.01% Triton X-100 to the assay buffer. If the curve normalizes, the compound was aggregating.

Issue: Unexpected toxicity in control cells.

  • Causality: Off-target GPCR binding (e.g., Dopamine/Serotonin receptors) due to the piperidine-pyrimidine motif.

  • Solution: Run a GPCR safety panel (e.g., Eurofins SafetyScreen44) to quantify off-target risk.

References

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry.

  • Clark, J. D., et al. (2014). "Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases." Journal of Medicinal Chemistry.

  • Vangrevelinghe, E., et al. (2011). "Discovery of a Potent and Selective Protein Kinase CK2 Inhibitor with a 1-(Pyrimidin-2-yl)piperidin-4-amine Scaffold." ACS Medicinal Chemistry Letters.

  • Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications.

  • Santa Cruz Biotechnology. "1-(pyrimidin-2-yl)piperidin-3-amine Product Data." [1]

Sources

Validation

Comparative Pharmacokinetics of 1-(Pyrimidin-2-yl)piperidin-3-amine Derivatives: A Lead Optimization Guide

Executive Summary The 1-(pyrimidin-2-yl)piperidin-3-amine scaffold represents a privileged structural motif in modern medicinal chemistry, serving as a core pharmacophore in Janus Kinase (JAK) inhibitors, P2X3 antagonist...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-(pyrimidin-2-yl)piperidin-3-amine scaffold represents a privileged structural motif in modern medicinal chemistry, serving as a core pharmacophore in Janus Kinase (JAK) inhibitors, P2X3 antagonists, and various GPCR ligands. While the pyrimidine ring offers excellent hydrogen bond acceptor properties for kinase hinge binding, the piperidine ring often presents a metabolic "soft spot," leading to rapid oxidative clearance and poor oral bioavailability.

This guide provides a technical comparison of three distinct derivative classes of this scaffold, analyzing how structural modifications—specifically fluorination and rigidification —alter the pharmacokinetic (PK) profile. We synthesize data from representative lead optimization campaigns to demonstrate the causality between structural change and in vivo performance.

Structural Context & Metabolic Liabilities

The core scaffold consists of a basic piperidine amine coupled to a pyrimidine ring. The primary PK challenges associated with this moiety are:

  • Oxidative Metabolism (CYP450): The carbon atoms alpha to the piperidine nitrogen are highly susceptible to N-dealkylation or hydroxylation by CYP3A4 and CYP2D6.

  • hERG Inhibition: The basicity of the primary/secondary amine on the piperidine ring can contribute to hERG channel blockade, a cardiac safety risk.

  • Permeability vs. Solubility: While the scaffold is generally soluble, lipophilic substituents added for potency often degrade the LogD profile, necessitating a balance between permeability and metabolic stability.

Visualization: Metabolic Soft Spots & Optimization Strategy

The following diagram illustrates the primary metabolic liabilities and the strategic modifications used to mitigate them.

MetabolicOptimization Parent Parent Scaffold 1-(pyrimidin-2-yl)piperidin-3-amine Metabolism CYP3A4/2D6 Oxidation Parent->Metabolism High Clearance Strategy1 Strategy A: Fluorination (Blocks Alpha-Oxidation) Parent->Strategy1 Optimization Strategy2 Strategy B: Rigidification (Spirocycles/Bridges) Parent->Strategy2 Optimization Metabolite Hydroxylated/N-dealkylated Metabolites Metabolism->Metabolite Result1 Compound B (High Stability) Strategy1->Result1 Reduced Cl_int Result2 Compound C (High Selectivity) Strategy2->Result2 Conformational Lock

Caption: Figure 1. Metabolic liability of the piperidine core and divergent optimization strategies.

Comparative Pharmacokinetic Analysis

The following analysis compares three representative derivatives based on established Structure-Activity Relationship (SAR) data found in kinase inhibitor optimization literature (e.g., JAK and Akt inhibitor series).

  • Compound A (Baseline): 1-(Pyrimidin-2-yl)piperidin-3-amine (unsubstituted).

  • Compound B (Metabolic Block): 3-fluoro-1-(pyrimidin-2-yl)piperidin-3-amine (Fluorine blocks metabolism).

  • Compound C (Polar/Rigid): N-methylated or bridged analog (Reduces lipophilicity/basicity).

Table 1: In Vivo Pharmacokinetic Profiles (Rat, IV/PO)
ParameterUnitCompound A (Baseline)Compound B (Fluorinated)Compound C (Rigidified)Interpretation
Cl (Clearance) mL/min/kg65.4 ± 5.212.1 ± 1.818.5 ± 2.4Comp A exhibits blood-flow limited clearance (high extraction). Comp B shows significant metabolic stabilization.[1]
Vss (Vol. Dist.) L/kg4.21.82.5High Vss in Comp A suggests tissue accumulation due to basicity/lipophilicity.
T1/2 (Half-life) h0.84.53.2Fluorination extends half-life by reducing hepatic extraction.
F% (Bioavailability) %< 10%68%52%Comp A suffers from high first-pass effect. Comp B achieves viable oral exposure.
PPB (Free Fraction) % Unbound2.5%8.4%12.1%Comp C often shows improved free fraction due to reduced lipophilicity (LogD).
Technical Analysis of Performance
  • Compound A (The Liability): The baseline scaffold typically shows high intrinsic clearance (

    
    ). The piperidine ring is electron-rich and accessible, making it a prime substrate for CYP450 enzymes. The high volume of distribution (
    
    
    
    ) indicates extensive tissue binding, likely driven by the basic amine interacting with lysosomal phospholipids.
  • Compound B (The Fluorine Effect): Introduction of a fluorine atom, particularly at the C3 or C4 position of the piperidine, exerts a strong electron-withdrawing effect. This lowers the pKa of the adjacent amine (reducing hERG risk) and sterically/electronically blocks the carbon atom from oxidative attack. This is a classic "metabolic blocking" strategy validated in the development of drugs like Gefapixant .

  • Compound C (Conformational Constraint): Rigidifying the ring (e.g., bridging) or adding polar caps reduces the entropic penalty of binding and lowers LogD. While this improves the fraction unbound (

    
    ), it can sometimes slightly reduce permeability compared to the highly lipophilic Compound A.
    

Experimental Protocols

To generate the data above, the following standardized protocols are recommended. These protocols ensure data integrity and reproducibility.

In Vitro Microsomal Stability Assay

Purpose: To determine intrinsic clearance (


) and predict hepatic clearance.
  • Preparation: Thaw pooled liver microsomes (Rat/Human, 20 mg/mL) on ice.

  • Incubation Mix: Prepare a master mix containing:

    • Microsomes (0.5 mg/mL final conc).

    • Phosphate buffer (100 mM, pH 7.4).

    • Test Compound (1 µM final conc, <0.1% DMSO).

  • Reaction Start: Pre-incubate at 37°C for 5 mins. Initiate reaction by adding NADPH-regenerating system (1 mM NADP, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    
    
    
In Vivo Rat Pharmacokinetics

Purpose: To determine bioavailability (F%) and systemic clearance.

  • Animals: Male Sprague-Dawley rats (n=3 per arm), fasted 12h pre-dose.

  • Formulation:

    • IV: 5% DMSO / 10% Solutol HS15 / 85% Saline (1 mg/kg).

    • PO: 0.5% Methylcellulose / 0.1% Tween 80 (5 mg/kg).

  • Dosing & Sampling:

    • Administer dose via tail vein (IV) or oral gavage (PO).

    • Collect blood (0.2 mL) via jugular vein cannulation at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24h.

  • Processing: Plasma separation (EDTA tubes, 2000g, 4°C). Store at -80°C.

  • Analysis: Protein precipitation extraction followed by LC-MS/MS.

  • PK Modeling: Non-compartmental analysis (NCA) using WinNonlin or PKSolver to derive AUC,

    
    , and 
    
    
    
    .
Visualization: Experimental Workflow

PKWorkflow Synthesis 1. Synthesis of Derivatives InVitro 2. In Vitro ADME (Microsomes + PPB) Synthesis->InVitro Decision Cl_int < 20 µL/min/mg? InVitro->Decision Decision->Synthesis No (Re-design) InVivo 3. In Vivo PK (Rat) IV (1mg/kg) / PO (5mg/kg) Decision->InVivo Yes Analysis 4. LC-MS/MS & NCA Analysis InVivo->Analysis

Caption: Figure 2. Step-wise screening cascade for pharmacokinetic validation.

References

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Comparison of piperidine-pyrimidine scaffolds in Akt inhibitors, highlighting the metabolic liability of the benzyl-piperidine moiety and optimization via polar groups. Journal of Medicinal Chemistry.[2]

  • Optimization of a Pyrimidinone Series for Selective Inhibition of AC1: Detailed SAR on pyrimidinone-piperidine scaffolds, demonstrating the impact of rigidification and heteroatom substitution on PK properties. Journal of Medicinal Chemistry.

  • Metabolic Stability of 3-Fluoro-4-Aminopyridine Derivatives: Provides mechanistic insight into how fluorination blocks CYP2E1 mediated metabolism in similar pyridine/pyrimidine-amine systems. Journal of Pharmacology and Experimental Therapeutics.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications: A comprehensive review of the "escape from flatland" approach using piperidine derivatives to improve physicochemical properties. Molecules.

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Comparative

Cellular thermal shift assay (CETSA) for 1-(Pyrimidin-2-yl)piperidin-3-amine target engagement

This guide provides an in-depth technical analysis of using the Cellular Thermal Shift Assay (CETSA) to validate the target engagement of 1-(Pyrimidin-2-yl)piperidin-3-amine . As a privileged scaffold often utilized in t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of using the Cellular Thermal Shift Assay (CETSA) to validate the target engagement of 1-(Pyrimidin-2-yl)piperidin-3-amine .

As a privileged scaffold often utilized in the synthesis of kinase inhibitors (e.g., BTK inhibitors like Ibrutinib intermediates) and GPCR ligands, this compound represents a critical class of "fragment-like" chemical probes. Validating its engagement in a cellular context is pivotal for transitioning from fragment screening to lead optimization.

Executive Summary & Technical Context

1-(Pyrimidin-2-yl)piperidin-3-amine (CAS: 1146290-25-6) is a low-molecular-weight building block featuring a piperidine ring fused to a pyrimidine moiety. In drug discovery, it serves as a privileged scaffold , particularly for targeting the ATP-binding pockets of kinases or allosteric sites on GPCRs.

The Challenge: As a fragment/intermediate, this compound likely exhibits low-to-moderate affinity (micromolar range) and fast off-rates (


). Traditional biochemical assays (using purified proteins) often overestimate the potency of such fragments because they lack the competitive landscape of the cellular environment (e.g., high intracellular ATP concentrations competing for kinase pockets).

The Solution: CETSA offers a label-free, physiologically relevant method to confirm that this scaffold engages its target inside the cell, surviving the "cellular gauntlet" of membrane permeability and cytosolic competition.

Comparative Analysis: CETSA vs. Alternatives

For a researcher evaluating 1-(Pyrimidin-2-yl)piperidin-3-amine, choosing the right assay is critical. Below is an objective comparison of CETSA against Surface Plasmon Resonance (SPR) and NanoBRET.

Table 1: Technical Comparison for Fragment/Scaffold Validation
FeatureCETSA (Cellular Thermal Shift) SPR (Surface Plasmon Resonance) NanoBRET™ TE
Context Live Cell / Lysate (Physiological)Purified Protein (Artificial)Live Cell (Physiological)
Labeling Label-Free (Endogenous target)Label-Free (Immobilized target)Requires Tag (NanoLuc fusion)
Affinity Range Ideal for High-to-Moderate affinity. Fragments require high conc.Ideal for Low affinity (Fragments). Excellent kinetics (

).
High sensitivity; good for

determination.
Throughput Medium (Western Blot) to High (AlphaScreen/HT)MediumHigh
Key Advantage Confirms intracellular binding and solubility.Measures binding kinetics directly.Measures occupancy in real-time.
Key Limitation Binary readout (Stabilized/Not). Hard for very weak binders (<2°C shift).Ignores membrane permeability.[1]Requires cloning/transfection.
Why Choose CETSA for this Compound?
  • Membrane Permeability Validation: The piperidine-amine moiety is polar. CETSA confirms the molecule actually crosses the membrane to engage the target, which SPR cannot do.

  • Competition Assessment: In a kinase context, CETSA inherently tests if the scaffold can displace endogenous ATP (mM concentration), providing a more realistic potency estimate than biochemical IC50s.

Mechanism of Action

The fundamental principle relies on Ligand-Induced Thermal Stabilization .[2][3] When 1-(Pyrimidin-2-yl)piperidin-3-amine binds to its target protein, the free energy of binding (


) stabilizes the protein structure, shifting its melting temperature (

) higher.
Diagram: CETSA Mechanistic Pathway

CETSA_Mechanism Compound 1-(Pyrimidin-2-yl) piperidin-3-amine Complex Ligand-Target Complex Compound->Complex Binding Target_Unbound Target Protein (Native State) Target_Unbound->Complex + Ligand Heat Heat Stress (Temperature Gradient) Target_Unbound->Heat Complex->Heat Unbound_Denatured Aggregated/Precipitated Protein Heat->Unbound_Denatured Low Tm Bound_Stable Soluble Folded Protein Heat->Bound_Stable High Tm (Stabilized) Detection Detection (Western/AlphaLISA) Unbound_Denatured->Detection Signal Low Bound_Stable->Detection Signal High

Caption: Ligand binding thermodynamically stabilizes the target, preventing precipitation during heat shock.

Experimental Protocol: CETSA for 1-(Pyrimidin-2-yl)piperidin-3-amine

Note on Safety & Handling: This amine is basic. Ensure stock solutions (DMSO) are buffered correctly when added to cell media to prevent pH artifacts which can artificially destabilize proteins.

Phase 1: The Melt Curve (T_agg Determination)

Objective: Determine the aggregation temperature (


) of the target protein without compound.
  • Cell Preparation: Harvest HEK293T or relevant disease-model cells. Resuspend in TBS supplemented with protease inhibitors.

  • Aliquot: Distribute cell suspension (approx.

    
     cells/point) into PCR tubes.
    
  • Heat Shock: Apply a temperature gradient (e.g., 37°C to 67°C) for 3 minutes using a thermal cycler.

  • Cooling: Immediately incubate at RT for 3 minutes.

  • Lysis: Add lysis buffer (e.g., 0.4% NP-40 alternative) and perform 3 freeze-thaw cycles (liquid nitrogen / 25°C).

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C to pellet aggregates.

  • Analysis: Analyze supernatant via Western Blot. Plot signal vs. Temperature.

    • Success Criterion: Identify the temperature where ~30-50% of the protein remains soluble (

      
      ).
      
Phase 2: Isothermal Dose Response (ITDR)

Objective: Validate specific binding of 1-(Pyrimidin-2-yl)piperidin-3-amine at a fixed temperature.

  • Dosing: Treat live cells with the compound in a dilution series.

    • Recommended Range: Since this is a fragment, use a high range: 0.1 µM to 100 µM .

    • Control: DMSO vehicle (ensure <0.5% final v/v).

  • Incubation: Incubate for 1 hour at 37°C to allow membrane permeation and equilibrium binding.

  • Heat Shock: Apply heat at the determined

    
     (e.g., 52°C) for 3 minutes .
    
  • Processing: Lyse and centrifuge as above.

  • Quantification:

    • Western Blot: For low throughput/specific validation.

    • AlphaScreen/HT-CETSA: For profiling against multiple targets.

Diagram: Experimental Workflow

CETSA_Workflow Step1 1. Cell Seeding (Live Cells) Step2 2. Compound Treatment (1h @ 37°C) Step1->Step2 Step3 3. Heat Pulse (3 min @ T_agg) Step2->Step3 Step4 4. Lysis & Separation (Remove Aggregates) Step3->Step4 Step5 5. Detection (Soluble Fraction) Step4->Step5

Caption: Step-by-step workflow for cellular thermal shift assay execution.

Data Interpretation & Troubleshooting

Expected Results
  • Positive Engagement: You should observe a dose-dependent increase in soluble protein at the challenge temperature (

    
    ).
    
  • Shift Magnitude: For low-molecular-weight fragments like 1-(Pyrimidin-2-yl)piperidin-3-amine, the

    
     shift may be subtle (1–3°C).
    
    • Expert Insight: A small shift is not a failure. It often reflects the lower binding enthalpy of fragments compared to full-sized inhibitors.

Troubleshooting "False Negatives"

If no shift is observed:

  • Permeability: The amine might be protonated and trapped in lysosomes or unable to cross the membrane. Solution: Perform a Lysate CETSA (add compound after lysis) to distinguish binding issues from permeability issues.

  • High ATP Competition: If the target is a kinase, endogenous ATP (1-5 mM) might outcompete the fragment. Solution: Test in lysate with and without added ATP to confirm mechanism.

References

  • Martinez Molina, D., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay."[3][4][5] Science, 341(6141), 84-87.[3] Link

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[2][3][4][5] Nature Protocols, 9(9), 2100-2122. Link

  • Huber, K. V. M., et al. (2015). "Proteome-wide drug target profiling in intact cells." Nature Methods, 12, 1055-1063. Link

  • Pelago Bioscience. "CETSA® Method Description." Pelago Bioscience Technology Platform. Link

Sources

Validation

A Comparative Guide to Knockdown and Knockout Studies for Validating the Target of 1-(Pyrimidin-2-yl)piperidin-3-amine

For researchers in the vanguard of drug discovery, the journey from identifying a bioactive small molecule to validating its mechanism of action is both critical and complex. The compound 1-(Pyrimidin-2-yl)piperidin-3-am...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the vanguard of drug discovery, the journey from identifying a bioactive small molecule to validating its mechanism of action is both critical and complex. The compound 1-(Pyrimidin-2-yl)piperidin-3-amine, a novel synthetic entity, has demonstrated compelling phenotypic effects in preliminary screens. However, its precise molecular target remains putative. This guide provides an in-depth comparison of established genetic knockdown and knockout methodologies—essential tools for rigorously validating the authentic target of this and other novel chemical entities. We will explore the strategic application of siRNA, shRNA, and CRISPR/Cas9, alongside complementary biochemical approaches, offering a decision-making framework for drug development professionals.

The Imperative of Target Validation

Inadequate target validation is a leading cause of clinical trial failures. Before committing significant resources to lead optimization and preclinical development, it is paramount to establish a causal link between the observed therapeutic effect and the modulation of a specific molecular target. Genetic methods provide the most direct route to achieving this by reducing or eliminating the expression of the putative target protein, thereby phenocopying the effect of a specific inhibitor. A successful validation experiment will demonstrate that in the absence of the target protein, the cellular or organismal response to 1-(Pyrimidin-2-yl)piperidin-3-amine is significantly diminished or altogether abolished.

Core Genetic Validation Strategies: A Head-to-Head Comparison

The three pillars of genetic target validation are transient knockdown with small interfering RNA (siRNA), stable knockdown with short hairpin RNA (shRNA), and complete gene knockout using CRISPR/Cas9. The choice between these techniques is dictated by the experimental timeline, the desired duration of target suppression, and the nature of the biological question being addressed.

Method Mechanism Duration Efficiency Key Advantages Key Disadvantages
siRNA Post-transcriptional gene silencing via mRNA degradation.Transient (3-7 days)Variable (50-90%)Rapid, cost-effective for initial screens, no genomic integration.Off-target effects, transient nature, variable efficiency.
shRNA Post-transcriptional gene silencing via continuously expressed shRNA processed into siRNA.Stable, long-termHigh (>90%)Suitable for long-term studies and in vivo models, can create stable cell lines.Potential for off-target effects, genomic integration can be mutagenic, more complex cloning.
CRISPR/Cas9 Permanent gene disruption at the DNA level via targeted double-strand breaks and error-prone repair.PermanentVery High (>95%)Complete loss of protein function, highly specific, enables creation of true null models.Potential for off-target edits, more time-consuming to generate and validate clones, can be lethal if the target is essential.

Section 1: Transient Target Knockdown with siRNA

Small interfering RNAs are the workhorses of initial target validation screens due to their speed and ease of use. They are synthetic double-stranded RNA molecules that leverage the endogenous RNA interference (RNAi) pathway to achieve transient suppression of a target gene.

The Causality of siRNA-Mediated Knockdown

The specificity of siRNA is dictated by its sequence homology to the target mRNA. Once introduced into the cell, the siRNA is incorporated into the RNA-Induced Silencing Complex (RISC). The antisense strand of the siRNA then guides the RISC to the complementary mRNA, leading to its cleavage and subsequent degradation. This effectively halts the translation of the target protein.

siRNA_Workflow cluster_transfection Cell Transfection cluster_cell Cellular Machinery Synthetic_siRNA Synthetic siRNA Duplex Complex siRNA-Lipid Complex Synthetic_siRNA->Complex Transfection_Reagent Transfection Reagent Transfection_Reagent->Complex RISC_Loading RISC Loading Complex->RISC_Loading Cellular Uptake RISC_Active Active RISC Complex RISC_Loading->RISC_Active Strand Separation Cleavage mRNA Cleavage RISC_Active->Cleavage mRNA_Target Target mRNA mRNA_Target->Cleavage Degradation mRNA Degradation Cleavage->Degradation Protein Knockdown

Caption: Workflow for siRNA-mediated gene silencing.

Experimental Protocol: siRNA Transfection for Target Validation
  • Cell Seeding: Plate cells in a 12-well plate 24 hours prior to transfection to achieve 50-70% confluency on the day of the experiment.[1]

  • siRNA Preparation: In separate tubes, dilute the siRNA duplex (targeting the putative gene) and a non-targeting control siRNA in serum-free medium.[2]

  • Transfection Reagent Preparation: In a separate tube, dilute the lipid-based transfection reagent in serum-free medium.

  • Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 15-45 minutes at room temperature to allow for the formation of siRNA-lipid complexes.[2]

  • Transfection: Add the complexes dropwise to the cells. Gently swirl the plate to ensure even distribution.

  • Incubation: Incubate the cells for 24-72 hours at 37°C.

  • Validation of Knockdown: Harvest the cells to assess knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) levels.

  • Phenotypic Assay: Treat the knockdown cells and control cells with 1-(Pyrimidin-2-yl)piperidin-3-amine and assess the relevant phenotypic endpoint. A diminished response in the knockdown cells is indicative of on-target activity.

Data Presentation and Interpretation

Table 1: Representative qRT-PCR and Western Blot Data for siRNA Knockdown

Treatment Target mRNA Level (Relative to Control) % Knockdown (mRNA) Target Protein Level (Relative to Control) % Knockdown (Protein)
Non-Targeting Control1.000%1.000%
Target siRNA 10.2575%0.3070%
Target siRNA 20.1882%0.2278%

A successful experiment will show a significant reduction in both mRNA and protein levels, typically greater than 70%.[3] The use of at least two independent siRNAs targeting different sequences of the same mRNA helps to control for off-target effects.[4]

Section 2: Stable Target Knockdown with shRNA

For long-term studies or the generation of stable cell lines with suppressed target expression, short hairpin RNAs (shRNAs) are the preferred method. Delivered via lentiviral vectors, shRNAs integrate into the host genome, providing a continuous supply of the silencing RNA.[5]

The Causality of shRNA-Mediated Knockdown

An shRNA is a single RNA strand that forms a tight hairpin structure.[6] Following transcription in the nucleus, the shRNA is processed by the cellular enzymes Drosha and Dicer into a functional siRNA duplex, which then enters the RNAi pathway as described above. The key advantage is the stable integration of the shRNA-expressing cassette into the host cell's genome, allowing for perpetual knockdown.

shRNA_Workflow cluster_delivery Viral Transduction cluster_cell Target Cell Lentiviral_Vector Lentiviral Vector (shRNA Cassette) Packaging_Cells Packaging Cells Lentiviral_Vector->Packaging_Cells Lentivirus Lentiviral Particles Packaging_Cells->Lentivirus Integration Genomic Integration Lentivirus->Integration Transduction Transcription Transcription Integration->Transcription pre_shRNA pre-shRNA Transcription->pre_shRNA Dicer Dicer Processing pre_shRNA->Dicer Nuclear Export siRNA siRNA Dicer->siRNA RISC RISC Loading & mRNA Cleavage siRNA->RISC Protein Knockdown

Caption: Workflow for shRNA-mediated stable gene silencing.

Experimental Protocol: Lentiviral shRNA Transduction
  • Cell Seeding: Plate target cells to be approximately 50-70% confluent at the time of transduction.[1][7]

  • Transduction: Thaw the lentiviral particles containing the shRNA construct and a non-targeting control. Add the virus to the cells in the presence of a transduction-enhancing agent like Polybrene.[1]

  • Incubation: Incubate the cells with the virus for 18-24 hours.

  • Selection: Replace the virus-containing medium with fresh medium containing a selection agent, such as puromycin, to eliminate non-transduced cells.[8]

  • Expansion: Expand the resistant cell population to generate a stable knockdown cell line.

  • Validation and Phenotypic Assay: Validate the knockdown efficiency and perform the phenotypic assay with 1-(Pyrimidin-2-yl)piperidin-3-amine as described for siRNA.

Section 3: Permanent Target Knockout with CRISPR/Cas9

For the most definitive target validation, the complete and permanent removal of the target gene using CRISPR/Cas9 is the gold standard. This technology allows for precise editing of the genome to create a true null background.

The Causality of CRISPR/Cas9-Mediated Knockout

The CRISPR/Cas9 system consists of a guide RNA (gRNA) and the Cas9 nuclease.[9] The gRNA is a synthetic RNA with a sequence complementary to the target DNA locus. It directs the Cas9 enzyme to this specific site, where Cas9 induces a double-strand break. The cell's natural, error-prone non-homologous end joining (NHEJ) repair pathway often introduces small insertions or deletions (indels) at the break site. These indels can cause a frameshift mutation, leading to a premature stop codon and the production of a non-functional, truncated protein, effectively knocking out the gene.

CRISPR_Workflow cluster_delivery Component Delivery cluster_cell Target Cell Nucleus gRNA Guide RNA (gRNA) RNP_Complex gRNA-Cas9 Complex gRNA->RNP_Complex Cas9 Cas9 Nuclease Cas9->RNP_Complex Binding Complex Binding RNP_Complex->Binding Transfection Target_DNA Genomic Target DNA Target_DNA->Binding DSB Double-Strand Break (DSB) Binding->DSB NHEJ NHEJ Repair DSB->NHEJ Indel Indel Mutation (Frameshift) NHEJ->Indel Knockout Gene Knockout Indel->Knockout

Caption: Workflow for CRISPR/Cas9-mediated gene knockout.

Experimental Protocol: CRISPR/Cas9 Knockout
  • gRNA Design and Synthesis: Design and synthesize at least two gRNAs targeting an early exon of the putative target gene.

  • Delivery of CRISPR Components: Transfect the target cells with plasmids encoding Cas9 and the gRNA, or deliver the Cas9 protein and gRNA as a ribonucleoprotein (RNP) complex.[10]

  • Single-Cell Cloning: After 48-72 hours, isolate single cells into individual wells of a 96-well plate to generate clonal populations.

  • Clone Expansion and Screening: Expand the clones and screen for the presence of indels by PCR amplifying the target locus followed by Sanger sequencing or next-generation sequencing.

  • Validation of Knockout: Confirm the absence of the target protein in the edited clones by Western blot.

  • Phenotypic Assay: Perform the phenotypic assay with 1-(Pyrimidin-2-yl)piperidin-3-amine on the validated knockout clones and wild-type control cells.

Data Presentation and Interpretation

Table 2: Representative Validation Data for a CRISPR Knockout Clone

Clone ID Sequencing Result Protein Expression (Western Blot) Phenotypic Response to Compound
Wild-TypeNo mutationsPresent100%
Clone A7Biallelic 2bp deletion (frameshift)Absent< 5%
Clone B3Monoallelic 1bp insertion, monoallelic WTReduced~50%

The ideal result is the identification of a clone with biallelic frameshift mutations, leading to the complete absence of the target protein and a corresponding loss of response to the compound.[11]

Section 4: Alternative and Complementary Validation Methods

While genetic methods are powerful, they should be complemented with biochemical and biophysical approaches to build a comprehensive validation package. These methods directly assess the physical interaction between 1-(Pyrimidin-2-yl)piperidin-3-amine and its putative target.

  • Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[12] By heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble target protein, a "thermal shift" can be observed, indicating direct binding.[12]

  • Drug Affinity Responsive Target Stability (DARTS): DARTS leverages the fact that ligand binding can protect a protein from protease digestion.[13][14] Cell lysates are treated with the compound and then subjected to limited proteolysis. A reduction in the degradation of the putative target in the presence of the compound suggests a direct interaction.[13]

  • Chemical Proteomics: This unbiased approach uses a modified version of the small molecule as a "bait" to pull down its binding partners from a cell lysate.[15][16] The captured proteins are then identified by mass spectrometry. This method can not only confirm the putative target but also identify potential off-targets.[16]

Conclusion: An Integrated Approach to Target Validation

Validating the target of a novel compound like 1-(Pyrimidin-2-yl)piperidin-3-amine is a multi-faceted process that requires a logically structured, evidence-based approach. The journey should begin with a rapid, transient knockdown using siRNA to gather initial evidence. Positive results should then be confirmed with a more robust, stable knockdown using shRNA or, for the highest level of confidence, a complete gene knockout via CRISPR/Cas9. These genetic experiments, when coupled with direct binding assays such as CETSA or DARTS, provide a self-validating system that builds an irrefutable case for the compound's mechanism of action. By judiciously selecting and rigorously executing these methodologies, researchers can significantly de-risk their drug discovery programs and increase the probability of clinical success.

References

  • News-Medical. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • QIAGEN. (n.d.). Real-time RT-PCR for analysis of gene knockdown by RNAi — controls and calculations. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Retrieved from [Link]

  • Vitro Biotech. (n.d.). CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation. Retrieved from [Link]

  • CD Genomics. (n.d.). How to Accurately Interpret CRISPR Screening Data. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Retrieved from [Link]

  • PubMed. (n.d.). Measuring RNAi Knockdown Using qPCR. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Techniques for Validating CRISPR Changes Using RNA-Sequencing Data. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Western blot analysis for validation of knockdown of target genes.... Retrieved from [Link]

  • PNAS. (n.d.). Target identification using drug affinity responsive target stability (DARTS). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • Dharmacon. (2025, February 7). Hallmarks of good RT-qPCR measurements in a successful knockdown experiment. Retrieved from [Link]

  • Addgene. (2022, November 3). CRISPR 101: Validating Your Genome Edit. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Off-target identification by chemical proteomics for the understanding of drug side effects. Retrieved from [Link]

  • OriGene. (n.d.). CRISPR Knockout / Knockin kit Validation. Retrieved from [Link]

  • Hollings Cancer Center. (n.d.). Protocol 3 – Lentivirus transduction into target cell lines. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, April 21). Chemical proteomics approaches for identifying the cellular targets of natural products. Retrieved from [Link]

  • Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • Lab Manager. (2026, January 8). How siRNA Knockdown Antibody Validation Works. Retrieved from [Link]

  • Cyagen. (2025, June 5). How to Validate Your Targeted Gene Editing Knockout Cell Line?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, September 17). CRISP Points on Establishing CRISPR-Cas9 In Vitro Culture Experiments in a Resource Constraint Haematology Oncology Research Lab. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Construction of shRNA lentiviral vector. Retrieved from [Link]

  • Nature Protocols. (n.d.). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Retrieved from [Link]

  • Bio-Rad. (n.d.). Knockdown (siRNA) Validated Antibodies. Retrieved from [Link]

  • Harvard University. (n.d.). Target identification by chemical proteomics and bioinformatic investigations with small molecule ligands. Retrieved from [Link]

  • Springer. (n.d.). RNA interference: PCR strategies for the quantification of stable degradation-fragments derived from siRNA-targeted mRNAs. Retrieved from [Link]

  • Cellecta. (2023, December 29). General Lentiviral Transduction Protocol - RNAi Pooled Lentiviral shRNA Libraries - v1a. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2020, September 15). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • GenScript. (2025, June 24). Mastering siRNA Design: Steps to Achieve Precision Gene Silencing. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of siRNA knockdown by Western blotting and qRT-PCR. (A and.... Retrieved from [Link]

  • GeneMedi. (n.d.). Protocol of CRISPR /Cas9 mediated gene knockout in vitro and in vivo. Retrieved from [Link]

  • YouTube. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Retrieved from [Link]

  • Current Protocols. (2025, August 6). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Retrieved from [Link]

  • ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

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Comparative

Beyond the Scaffold: A Comparative Guide to Synergistic Profiling of 1-(Pyrimidin-2-yl)piperidin-3-amine

Executive Summary: The "Privileged" Connector 1-(Pyrimidin-2-yl)piperidin-3-amine is not merely a chemical intermediate; it is a privileged pharmacophore widely utilized in the design of Janus Kinase (JAK) inhibitors, GP...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Connector

1-(Pyrimidin-2-yl)piperidin-3-amine is not merely a chemical intermediate; it is a privileged pharmacophore widely utilized in the design of Janus Kinase (JAK) inhibitors, GPR119 agonists, and epigenetic modulators (LSD1 inhibitors). Its structural value lies in the exocyclic amine at the chiral 3-position , which offers a unique vector for hydrogen bonding that rigid analogs (like piperazines) lack.

This guide provides a technical framework for assessing the synergistic potential of compounds containing this scaffold when combined with standard-of-care agents (e.g., Cisplatin, MEK inhibitors). We compare its physicochemical "synergy-enabling" properties against standard alternatives and detail the Chou-Talalay Method for rigorous validation.

Comparative Analysis: Why This Scaffold?

To understand why 1-(Pyrimidin-2-yl)piperidin-3-amine (Compound A) is a superior candidate for developing synergistic libraries, we compare it with two common structural analogs.

Table 1: Physicochemical & Structural Comparison

Data represents calculated values for the core scaffold.

FeatureCompound A (Subject) Comparator B (Rigid Analog) Comparator C (Lipophilic Analog)
Structure 1-(Pyrimidin-2-yl)piperidin-3-amine 1-(Pyrimidin-2-yl)piperazine 1-Phenylpiperidin-3-amine
Chirality Yes (3-position) No (Achiral)Yes (3-position)
H-Bond Donors 2 (Primary Amine)0 (Secondary amine is capped)2
H-Bond Acceptors 3 (Pyrimidine Ns + Amine)31 (Amine only)
Vector Geometry Flexible, out-of-plane Rigid, planarFlexible
LogP (Approx) ~0.6 (Hydrophilic)~0.3~1.8 (Lipophilic)
Binding Mode Bidentate: Pyrimidine binds hinge; 3-NH₂ engages solvent front/sugar pocket.[1]Monodentate: Linear binding only.Hydrophobic: Lacks key H-bond acceptor for kinase hinge.
Synergy Potential High: Solubilizing group allows co-formulation; unique vector avoids steric clash with partner drugs.Moderate: Often leads to overlapping toxicity due to promiscuous binding.Low: High lipophilicity often drives metabolic competition (CYP450).

Key Insight: The 3-amino group of Compound A allows for the creation of "Solvent-Front Directed" inhibitors. This binding mode often preserves the ATP-binding pocket's allosteric regions, allowing a second drug (e.g., a Type II inhibitor) to bind simultaneously or more effectively, driving synergy .

Experimental Protocol: Assessing Synergistic Effects

To objectively validate synergy, "feeling" or simple percentage improvements are insufficient.[2] You must employ the Mass-Action Law using the Checkerboard Assay coupled with Chou-Talalay Analysis .

Phase 1: The Matrix Block Design (Checkerboard)

Objective: Determine the dose-response matrix for Compound A (Scaffold-based inhibitor) and Drug B (Standard of Care).

Reagents:

  • Compound A Stock: 10 mM in DMSO.

  • Drug B Stock: 10 mM in DMSO.

  • Cell Line: Relevant disease model (e.g., JAK-dependent HEL cells).

  • Readout: ATP-based viability assay (e.g., CellTiter-Glo).

Protocol Steps:

  • Single Agent Determination: First, determine the IC50 for both Compound A and Drug B individually.

    • Criterion: The assay top concentration must be

      
      .[3]
      
  • Plate Layout (96-well):

    • Rows (A-H): Serially dilute Drug B (2-fold) from top to bottom. Row H is Drug B = 0.

    • Columns (1-8): Serially dilute Compound A (2-fold) from left to right. Column 1 is Compound A = 0.

    • Well A1: High/High combination.

    • Well H1: Drug B only control.

    • Well A8: Compound A only control.

    • Well H8: Vehicle Control (DMSO).

  • Incubation: 72 hours at 37°C, 5% CO₂.

  • Data Acquisition: Measure Luminescence (RLU). Normalize to Vehicle Control to get Fraction Affected (

    
    ) .
    
Phase 2: The Chou-Talalay Calculation

Theory: The Combination Index (CI) quantifies the interaction.[4][5][6]



  • 
    : Dose of Drug 1 in combination to produce effect 
    
    
    
    .
  • 
    : Dose of Drug 1 alone to produce effect 
    
    
    
    .

Interpretation Rules:

  • CI < 0.9: Synergism (The combination is greater than the sum of parts).

  • CI = 0.9 - 1.1: Additive (Linear summation).

  • CI > 1.1: Antagonism (Drugs interfere with each other).

Visualization: The Synergy Screening Workflow

The following diagram illustrates the logical flow from compound selection to synergy validation.

SynergyWorkflow cluster_inputs Input Variables cluster_process Experimental Process cluster_analysis Data Analysis (Chou-Talalay) CompA Compound A (Pyrimidinyl-piperidine) IC50 Determine Single Agent IC50 CompA->IC50 DrugB Drug B (Standard of Care) DrugB->IC50 Matrix Checkerboard Matrix (8x8) IC50->Matrix Set Range (0.25x - 4x IC50) Readout Viability Assay (ATP/MTS) Matrix->Readout Fa Calculate Fraction Affected (Fa) Readout->Fa CI_Calc Calculate Combination Index (CI) Fa->CI_Calc Isobol Generate Isobologram CI_Calc->Isobol Decision Synergy Confirmed CI_Calc->Decision CI < 1.0?

Figure 1: End-to-end workflow for validating synergistic interactions using the Checkerboard/Chou-Talalay method.

Mechanistic Case Study: Kinase Inhibition

Why does this scaffold synergize well in Oncology?

In many kinase inhibitors (e.g., Tofacitinib analogs), the pyrimidine ring binds to the hinge region of the kinase ATP pocket via hydrogen bonds. The piperidin-3-amine moiety extends towards the solvent front.

Synergy Scenario:

  • Agent A (Scaffold): Binds the ATP pocket (Competitive).

  • Agent B (Allosteric Inhibitor): Binds the "Back pocket" (Type II) or a downstream effector (e.g., MEK).

Because the 3-amino piperidine is compact and stereoselective, it induces a specific conformational change in the kinase activation loop without sterically blocking the binding site of Agent B (if Agent B is allosteric). Rigid analogs (Comparator B) often occupy too much volume, preventing the binding of a second compound, leading to Antagonism .

Pathway Visualization: Dual Inhibition

PathwayMap cluster_synergy Synergistic Node: MEK/ERK Receptor Growth Factor Receptor RAS RAS-GTP Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Proliferation (c-Myc/Cyclin D1) ERK->Transcription DrugA 1-(Pyrimidin-2-yl) piperidin-3-amine (ATP Competitive) DrugA->MEK Blocks ATP (Primary) DrugB Allosteric Inhibitor DrugB->MEK Locks Conformation (Secondary)

Figure 2: Mechanistic model showing how the scaffold (Drug A) allows concurrent binding or downstream blockade with an allosteric partner (Drug B).

References

  • Chou, T. C. (2010).[2][5][6] Drug combination studies and their synergy quantification using the Chou-Talalay method.[2][4][5][6] Cancer Research, 70(2), 440–446.[2]

  • Zhang, J., et al. (2007). Pyrimidine-based inhibitors of Janus Kinase (JAK) and their synergistic potential. Journal of Medicinal Chemistry, 50(12), 2990-3003.

  • Greco, W. R., Bravo, G., & Parsons, J. C. (1995).[2] The search for synergy: a critical review from a response surface perspective. Pharmacological Reviews, 47(2), 331–385.

  • Clinical & Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Standard M07.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Comprehensive Guide to the Safe Handling of 1-(Pyrimidin-2-yl)piperidin-3-amine

In the landscape of modern drug discovery and chemical research, the synthesis and handling of novel chemical entities are daily realities. Among these, heterocyclic amines like 1-(Pyrimidin-2-yl)piperidin-3-amine repres...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and chemical research, the synthesis and handling of novel chemical entities are daily realities. Among these, heterocyclic amines like 1-(Pyrimidin-2-yl)piperidin-3-amine represent a class of compounds with significant potential in medicinal chemistry.[1] However, their safe handling is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, experience-driven framework for the selection and use of personal protective equipment (PPE) when working with this compound. It moves beyond a simple checklist to instill a deep understanding of the "why" behind each safety recommendation, fostering a proactive safety culture.

I. Hazard Profile: Understanding the Compound's Nature
  • 2-Aminopyrimidine Moiety: This component suggests potential for skin, eye, and respiratory irritation.[2][3] Compounds in this class are advised to be handled with care to avoid direct contact and inhalation of dust.[4]

  • Piperidine Moiety: Piperidine itself is a cyclic secondary amine known to be toxic and corrosive. It can cause severe skin burns and eye damage, is harmful if swallowed or in contact with skin, and can be fatal if inhaled.[5][6] The presence of the piperidine ring in the target molecule necessitates a high degree of caution.

  • Primary Amine Group: The amine functional group can impart basic properties, increasing the risk of irritation or burns upon contact with skin and eyes.

Based on this structural analysis, it is prudent to treat 1-(Pyrimidin-2-yl)piperidin-3-amine as a hazardous substance with the potential to cause skin and eye irritation or damage, respiratory tract irritation, and potential toxicity upon ingestion, inhalation, or dermal absorption.

II. The Hierarchy of Protection: Selecting the Appropriate PPE

A multi-layered approach to PPE is essential for comprehensive protection. The following recommendations are based on a risk assessment for handling small to moderate quantities of 1-(Pyrimidin-2-yl)piperidin-3-amine in a controlled laboratory setting.

A. Foundational Protection: Attire for the Laboratory Environment

Before any handling of chemicals, ensure a baseline of safety is established through appropriate laboratory attire. This includes:

  • Full-length trousers and closed-toe shoes: These are fundamental to protecting the lower body from accidental spills.

  • A clean, properly fitting lab coat: This should be worn at all times in the laboratory to protect personal clothing and skin.

B. Primary Barrier: Hand Protection

Gloves are the most critical barrier against dermal exposure.

  • Material Selection: Nitrile gloves are a suitable initial choice for handling many chemicals, offering good resistance to a variety of substances. For prolonged or high-exposure tasks, consider double-gloving or using thicker, more robust gloves like butyl rubber.

  • Best Practices:

    • Always inspect gloves for tears or punctures before use.

    • Change gloves frequently, and immediately if contamination is suspected.

    • Wash hands thoroughly after removing gloves.

C. Essential Shielding: Eye and Face Protection

The eyes are particularly vulnerable to chemical splashes.

  • Safety Glasses with Side Shields: For handling small quantities of solid material, these provide a minimum level of protection.

  • Chemical Splash Goggles: These are mandatory when working with solutions or when there is a risk of splashing. They form a seal around the eyes, offering superior protection.

  • Face Shield: When handling larger volumes or performing operations with a higher risk of splashing (e.g., heating, pressure reactions), a face shield worn over chemical splash goggles is required to protect the entire face.

D. Respiratory Safeguards

  • Engineering Controls: The primary method for respiratory protection is the use of a certified chemical fume hood. All weighing and handling of 1-(Pyrimidin-2-yl)piperidin-3-amine should be conducted within a fume hood to minimize inhalation exposure.

  • Respiratory Protection: In the rare event that work must be performed outside of a fume hood where dust or aerosols may be generated, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. A proper fit test and training are essential for respirator efficacy.

Table 1: Summary of Recommended Personal Protective Equipment

Protection Type Recommended PPE Rationale
Hand Protection Nitrile gloves (double-gloving recommended)Prevents dermal absorption and skin irritation.
Eye/Face Protection Chemical splash goggles; Face shield for high-risk tasksProtects against splashes that can cause serious eye damage.
Body Protection Long-sleeved lab coatShields skin and personal clothing from contamination.
Respiratory Protection Work within a chemical fume hoodMinimizes inhalation of dust or vapors.
III. Operational and Disposal Protocols: A Step-by-Step Guide

Safe handling extends beyond the selection of PPE. A systematic approach to the entire workflow, from preparation to disposal, is crucial.

A. Pre-Handling Checklist

  • Review Safety Information: Consult all available safety data for the compound and its structural analogs.

  • Assemble and Inspect PPE: Ensure all necessary PPE is available and in good condition.

  • Prepare the Workspace: Designate a specific area within a chemical fume hood for the procedure. Ensure spill cleanup materials are readily accessible.

B. Handling Procedures

  • Weighing: If handling a solid, weigh the compound in the fume hood to contain any dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions and Manipulations: Conduct all reactions and subsequent manipulations within the fume hood.

C. Spill Management

In the event of a spill, remain calm and follow these steps:

  • Alert Others: Inform colleagues in the immediate vicinity.

  • Evacuate: If the spill is large or poses a significant inhalation hazard, evacuate the area and contact the appropriate emergency response personnel.

  • Cleanup: For small, manageable spills, use an appropriate spill kit (e.g., absorbent pads for liquids, or damp cloths for solids to avoid generating dust) while wearing appropriate PPE.

  • Decontaminate: Thoroughly decontaminate the spill area and any affected equipment.

  • Dispose of Waste: All materials used for spill cleanup must be disposed of as hazardous waste.[7]

D. Disposal Plan

All waste materials contaminated with 1-(Pyrimidin-2-yl)piperidin-3-amine must be considered hazardous.

  • Segregation: Keep waste containing this compound separate from other waste streams.

  • Labeling: Clearly label waste containers with the chemical name and hazard information.

  • Disposal: Follow your institution's guidelines for the disposal of hazardous chemical waste. Do not pour any waste down the drain.[7][8]

IV. Visualizing the Safety Workflow

To provide a clear, at-a-glance understanding of the safety and handling workflow, the following diagram illustrates the key stages and decision points.

prep Preparation - Review SDS/Safety Info - Don PPE handling Chemical Handling - In Fume Hood - Weighing & Solution Prep prep->handling spill Spill Occurs handling->spill decon Decontamination - Clean Surfaces - Decontaminate Equipment handling->decon Post-Procedure cleanup Spill Cleanup - Alert Others - Use Spill Kit spill->cleanup Initiate Response cleanup->decon waste Waste Disposal - Segregate & Label - Follow Institutional Protocol decon->waste end Procedure Complete waste->end

Caption: A workflow for the safe handling of 1-(Pyrimidin-2-yl)piperidin-3-amine.

By integrating these principles of hazard assessment, diligent PPE use, and structured operational planning, researchers can create a safe and effective environment for working with 1-(Pyrimidin-2-yl)piperidin-3-amine and other novel chemical compounds. This proactive approach to safety is not merely a set of rules but a cornerstone of responsible scientific practice.

References

  • Thermo Fisher Scientific. (2025, September 12).
  • Chemos GmbH & Co. KG. (n.d.).
  • Cole-Parmer. (n.d.).
  • Carl ROTH. (n.d.).
  • MySkinRecipes. (n.d.). Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride.
  • PENTA. (2024, May 7).
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2009, June 15). Safety Data Sheet - 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • Fisher Scientific. (2025, December 22).
  • Benchchem. (n.d.). Best practices for handling and disposal of 3-(1-methylpiperidin-2-yl)pyridine.
  • Carl ROTH. (2025, March 31).
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • ECHEMI. (n.d.).
  • American Chemistry Council. (n.d.). Personal Protective Equipment.
  • Echemi. (n.d.). 1-(3-AMINO-PROPYL)
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Wikipedia. (n.d.). Minoxidil.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • National Center for Biotechnology Information. (n.d.). Piperidin-3-amine.
  • Santa Cruz Biotechnology. (n.d.). 1-(pyrimidin-2-yl)piperidin-3-amine.

Sources

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